BET-BAY 002 (S enantiomer)
描述
BenchChem offers high-quality BET-BAY 002 (S enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BET-BAY 002 (S enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIAWHWIUZNSD-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=C[C@@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105720 | |
| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070009-49-1 | |
| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070009-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-[1,2,4]Triazolo[4,3-a][1]benzazepine, 6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enantioselective Mechanism of BET-BAY 002 (S Enantiomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BET-BAY 002 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription. As a chiral molecule, the stereochemistry of BET-BAY 002 significantly influences its biological activity. This technical guide provides an in-depth analysis of the mechanism of action of the S-enantiomer of BET-BAY 002, drawing upon available data for this specific stereoisomer and analogous BET inhibitors to elucidate its function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in epigenetics and drug discovery.
Introduction to BET Proteins and Their Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is mediated by two tandem bromodomains, BD1 and BD2, located at the N-terminus of each BET protein.[2] By tethering transcriptional machinery to chromatin, BET proteins play a pivotal role in regulating the expression of genes involved in cell cycle progression, apoptosis, and inflammation. Notably, the oncogene MYC is a key target of BET protein regulation, making BET inhibitors a promising class of anti-cancer agents.[3]
BET inhibitors, such as BET-BAY 002, function as competitive antagonists by occupying the acetyl-lysine binding pocket of the bromodomains.[4] This displacement prevents the recruitment of BET proteins to chromatin, leading to the downregulation of target gene expression.
Enantioselectivity of BET Inhibition
Chirality plays a crucial role in the interaction between small molecule inhibitors and their protein targets. For BET inhibitors, the three-dimensional arrangement of substituents can dramatically affect binding affinity and selectivity for different bromodomains. While specific quantitative data for the S-enantiomer of BET-BAY 002 is not extensively available in the public domain, studies on other chiral BET inhibitors provide a strong precedent for significant differences in activity between enantiomers.
For instance, in a study of the chiral BET inhibitor CDD-724, the R-enantiomer (CDD-787) was found to be approximately 50-fold more potent in inhibiting BRDT-BD1 than the S-enantiomer (CDD-786).[5] This highlights the critical importance of stereochemistry in the design and evaluation of BET inhibitors.
Quantitative Analysis of BET-BAY 002 (S Enantiomer) Activity
Due to the limited public availability of specific biochemical and cellular assay data for BET-BAY 002 (S enantiomer), this section presents analogous data from a well-characterized S-enantiomer of a different BET inhibitor, CDD-786, to illustrate the typical potency of a less active enantiomer. It is important to note that these values are for a different compound and should be considered illustrative rather than directly representative of BET-BAY 002 (S enantiomer)'s activity.
| Parameter | Target | Value (nM) | Assay Type | Reference |
| IC50 | BRDT-BD1 | 96.6 | AlphaScreen | [5] |
Table 1: Illustrative quantitative data for the S-enantiomer of a model BET inhibitor (CDD-786). This data is provided as an example of the potency of a single enantiomer and is not direct data for BET-BAY 002 (S enantiomer).
Mechanism of Action and Signaling Pathways
The primary mechanism of action for BET inhibitors involves the competitive binding to the bromodomains of BET proteins, leading to the displacement of these proteins from acetylated chromatin. This disruption of the BET protein-chromatin interaction results in the downregulation of target gene transcription.
Downregulation of the MYC Oncogene
A critical downstream effect of BET inhibition is the suppression of the MYC oncogene.[3] BET proteins, particularly BRD4, are known to associate with the promoter and enhancer regions of MYC, facilitating its transcription. By displacing BRD4, BET-BAY 002 (S enantiomer) is expected to lead to a rapid decrease in MYC mRNA and protein levels.[6]
Induction of Cell Cycle Arrest and Apoptosis
The downregulation of MYC has profound effects on cell cycle progression. MYC is a key activator of cyclin-dependent kinases (CDKs) and a repressor of CDK inhibitors, such as p27Kip1.[7][8] Inhibition of MYC by BET inhibitors leads to the upregulation of p27, resulting in G1 cell cycle arrest.[7] Prolonged BET inhibition can ultimately trigger apoptosis in cancer cells that are dependent on MYC for their survival.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by BET-BAY 002 (S enantiomer).
Figure 1: Proposed signaling pathway of BET-BAY 002 (S enantiomer) action.
Experimental Protocols
This section outlines general methodologies for key experiments used to characterize BET inhibitors. These protocols are provided as a guide and may require optimization for specific experimental conditions.
Bromodomain Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
Objective: To quantify the binding affinity of BET-BAY 002 (S enantiomer) to isolated bromodomains.
Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A terbium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore acts as the acceptor. Inhibition of the interaction by the compound leads to a decrease in the FRET signal.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Add GST-tagged bromodomain (e.g., BRD4-BD1) and biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) to the wells of a microplate.
-
Add serial dilutions of BET-BAY 002 (S enantiomer) or a control inhibitor (e.g., JQ1).
-
Incubate at room temperature for 30 minutes.
-
Add a detection mix containing terbium-labeled anti-GST antibody and streptavidin-d2.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the FRET ratio and plot against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that BET-BAY 002 (S enantiomer) engages with BET proteins within a cellular context.
Principle: This assay utilizes a NanoLuc® luciferase-tagged BET protein and a cell-permeable fluorescent tracer that binds to the bromodomain. When the tracer binds to the NanoLuc-BET fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
Protocol:
-
Transfect cells (e.g., HEK293T) with a vector encoding the NanoLuc-BET fusion protein (e.g., NanoLuc-BRD4).
-
Plate the transfected cells in a white-bottom 96-well plate and incubate for 24 hours.
-
Add serial dilutions of BET-BAY 002 (S enantiomer) to the cells.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Incubate for 2 hours at 37°C.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) using a luminometer.
-
Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a BET inhibitor.
Figure 2: General experimental workflow for BET inhibitor characterization.
Conclusion
BET-BAY 002 (S enantiomer) is a BET inhibitor whose mechanism of action is predicated on the competitive inhibition of BET protein bromodomains. This leads to the disruption of chromatin-mediated gene transcription, with a particularly significant impact on the expression of the MYC oncogene. The consequent downregulation of MYC and upregulation of cell cycle inhibitors like p27 provide a strong rationale for its investigation as an anti-cancer therapeutic. While specific quantitative data for this enantiomer remains limited in publicly accessible literature, the principles of stereoselective BET inhibition and the well-established downstream consequences of this class of drugs offer a robust framework for its continued study and development. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further elucidate the precise therapeutic potential of BET-BAY 002 (S enantiomer).
References
- 1. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins | MDPI [mdpi.com]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Deregulation of p27 by oncogenic signaling and its prognostic significance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Target Protein Binding Affinity of BET-BAY 002 (S enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BET-BAY 002 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family of epigenetic "readers" plays a crucial role in the regulation of gene transcription and is implicated in a variety of diseases, including cancer and inflammatory conditions. The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][4] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic locations.[3][5]
Small molecule inhibitors targeting these bromodomains have emerged as a promising therapeutic strategy. The binding of these inhibitors is often stereospecific, with one enantiomer exhibiting significantly higher affinity than the other. This guide focuses on the (S)-enantiomer of BET-BAY 002 and its interaction with its primary protein targets.
Target Protein Binding Affinity
The primary targets of BET-BAY 002 (S enantiomer) are the bromodomains (BD1 and BD2) of the BET family proteins: BRD2, BRD3, and BRD4. While specific quantitative binding affinity data (such as Kd, Ki, or IC50 values) for the (S)-enantiomer of BET-BAY 002 are not extensively available in the public domain, the compound is recognized as a potent BET inhibitor.
The affinity and selectivity of BET inhibitors are critical determinants of their biological activity and therapeutic potential. For context, related pan-BET inhibitors like (+)-JQ1 exhibit potent binding to the bromodomains of BRD4, with Kd values in the nanomolar range. Specifically, (+)-JQ1 binds to the first bromodomain (BD1) of BRD4 with a Kd of approximately 50 nM and to the second bromodomain (BD2) with a Kd of about 90 nM.[6] The binding is highly stereoselective, with the (+)-enantiomer being significantly more active than the (-)-enantiomer.[6] Another similar compound, I-BET762, also demonstrates high affinity for BET bromodomains with Kd values between 50.5 and 61.3 nM and IC50 values in the range of 32.5 to 42.5 nM.[7][8] It is anticipated that BET-BAY 002 (S enantiomer) also exhibits high-affinity, stereospecific binding to the BET family bromodomains.
Table 1: Target Profile of BET-BAY 002 (S enantiomer)
| Target Protein | Specific Domain | Binding Affinity (Kd/IC50) |
| BRD2 | BD1, BD2 | Data not publicly available |
| BRD3 | BD1, BD2 | Data not publicly available |
| BRD4 | BD1, BD2 | Data not publicly available |
| BRDT | BD1, BD2 | Data not publicly available |
Experimental Protocols
The binding affinity of BET inhibitors like BET-BAY 002 (S enantiomer) is typically determined using a variety of biophysical and biochemical assays. The following are detailed methodologies for two commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput screening method used to measure the binding of an inhibitor to its target protein.[9][10]
Principle: This assay measures the disruption of an interaction between a tagged BET bromodomain protein and a fluorescently labeled ligand (e.g., a small molecule tracer or an acetylated histone peptide) by a competing inhibitor. The bromodomain protein is typically tagged with a long-lifetime donor fluorophore (e.g., Terbium or Europium), and the ligand is labeled with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal. A competitive inhibitor will displace the fluorescent ligand, leading to a decrease in the FRET signal.[10]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (BET-BAY 002 (S enantiomer)) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to generate a dose-response curve.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Prepare solutions of the tagged BET bromodomain protein (e.g., GST-BRD4-BD1) and the fluorescently labeled ligand in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 2 µL) of the diluted test compound or control (DMSO) to the assay wells.
-
Add a defined volume (e.g., 4 µL) of the tagged BET bromodomain protein solution to each well.
-
Add a defined volume (e.g., 4 µL) of the fluorescently labeled ligand solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with an appropriate excitation wavelength and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.[11][12][13]
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (BET bromodomain protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell. The resulting data are used to generate a binding isotherm, from which the thermodynamic parameters can be derived.[13]
Protocol Outline:
-
Sample Preparation:
-
Express and purify the BET bromodomain protein (e.g., BRD4-BD1) to a high degree of purity.
-
Prepare a concentrated stock solution of BET-BAY 002 (S enantiomer).
-
Dialyze both the protein and the inhibitor into the same buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) to minimize heats of dilution. Degas the solutions before use.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections of the inhibitor into the protein solution.
-
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.
-
The fitting will yield the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.
-
Signaling Pathways and Visualizations
BRD4, a primary target of BET inhibitors, is a key regulator of transcription and is involved in multiple signaling pathways that are critical for cell growth, proliferation, and inflammation.
Experimental Workflow for TR-FRET Assay
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a TR-FRET assay.
BRD4 Signaling Pathway in Transcriptional Regulation
BRD4 plays a central role in transcriptional activation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers. This leads to the phosphorylation of RNA Polymerase II and the initiation of productive transcript elongation. BET inhibitors like BET-BAY 002 (S enantiomer) disrupt this process by competing with acetylated histones for binding to the bromodomains of BRD4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative structure-function analysis of bromodomain and extraterminal motif (BET) proteins in a gene-complementation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of BET-BAY 002 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BET-BAY 002, and specifically its S-enantiomer, also known as Molibresib (I-BET-762, GSK525762A), is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive overview of the chemical properties, biological activity, and a detailed guide to the enantioselective synthesis of the S-enantiomer of BET-BAY 002. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of epigenetics, oncology, and drug discovery.
Chemical Structure and Properties
The S-enantiomer of BET-BAY 002 is chemically designated as (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide. Its structure is characterized by a triazolobenzodiazepine core, a chiral center at the C4 position of the benzodiazepine ring, and specific substitutions that contribute to its high affinity and selectivity for BET bromodomains.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ |
| Molecular Weight | 423.90 g/mol |
| CAS Number | 1260907-17-2 |
| Appearance | Off-white to yellow solid |
| SMILES | CCNC(=O)C[C@@H]1N=C(c2cc(OC)ccc2N3C(=NN=C13)C)c4ccc(Cl)cc4 |
Biological Activity and Mechanism of Action
The S-enantiomer of BET-BAY 002 is a highly potent inhibitor of the BET family of bromodomains, which includes BRD2, BRD3, and BRD4. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in the regulation of gene transcription.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BET-BAY 002 displaces these proteins from chromatin. This disruption of BET protein-histone interactions leads to the downregulation of key oncogenes, most notably MYC, which is a central driver of proliferation in many cancers.[4] Additionally, BET-BAY 002 has been shown to modulate the expression of genes involved in inflammation, primarily through the inhibition of the NF-κB signaling pathway and the suppression of pro-inflammatory cytokine production.
Table 2: In Vitro Biological Activity
| Parameter | Target | Value |
| IC₅₀ | BET Bromodomains (BRD2/3/4) | 32.5 - 42.5 nM |
| K_d_ | BET Bromodomains (BRD2/3/4) | 50.5 - 61.3 nM |
Table 3: Pharmacokinetic Properties
| Parameter | Value |
| Administration | Oral |
| Absorption | Rapid |
| Time to C_max_ | ~2 hours |
| Half-life (t_1/2_) | 3 - 7 hours |
Signaling Pathway
The primary mechanism of action of BET-BAY 002 (S-enantiomer) involves the competitive inhibition of BET bromodomains, leading to the transcriptional repression of target genes. A key downstream effect is the suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. Furthermore, BET inhibition has been shown to impact inflammatory signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]
- 4. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
BET-BAY 002 (S enantiomer) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BET-BAY 002 (S enantiomer), a potent inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins. This document details its chemical properties, and will be expanded to include its mechanism of action, relevant signaling pathways, and experimental protocols for its use in research.
Core Compound Identification
For clarity and to avoid ambiguity in research, the following table distinguishes between the specific S-enantiomer and the racemic mixture of BET-BAY 002.
| Identifier | BET-BAY 002 (S enantiomer) | BET-BAY 002 (Racemate) |
| CAS Number | 2070009-49-1[1][2] | 1588521-78-1[3][4][5] |
| Molecular Formula | C22H18ClN5O[1][2] | C22H18ClN5O[3][4] |
| Molecular Weight | 403.86 g/mol [2] | 403.86 g/mol [3][4] |
Note: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same molecular formula and weight, their three-dimensional arrangement and biological activity can differ significantly. The S-enantiomer of BET-BAY 002 is specified as a potent BET inhibitor.[1][2][6]
Mechanism of Action: BET Inhibition
BET-BAY 002 functions as a BET inhibitor. The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers.
By competitively binding to the bromodomains of BET proteins, BET-BAY 002 displaces them from chromatin. This leads to the downregulation of key oncogenes, such as c-MYC, and has shown efficacy in models of various cancers, including multiple myeloma.
The following diagram illustrates the general mechanism of BET inhibition.
Caption: Mechanism of BET Inhibition by BET-BAY 002.
This guide will be updated with detailed experimental protocols and further signaling pathway diagrams as more information is curated and analyzed.
References
The Rise of a Novel Epigenetic Regulator: A Technical Guide to the Discovery and Development of BAY 1238097, a Potent BET Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of BAY 1238097, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive overview of the preclinical data, mechanism of action, and the experimental methodologies employed in its characterization, offering valuable insights for researchers and professionals in the field of oncology and drug discovery.
Introduction: Targeting the Epigenome with BET Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a critical role in the regulation of gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[1] BET inhibitors represent a promising class of anti-cancer agents by disrupting the interaction between BET proteins and acetylated histones, leading to the suppression of key oncogenes like MYC.[1][3]
Discovery and Optimization of BAY 1238097
The development of BAY 1238097 emerged from a dedicated effort to identify novel, potent, and selective BET inhibitors with favorable pharmacological properties. While specific details of the initial high-throughput screening and lead optimization cascade for BAY 1238097 are proprietary, the general approach for discovering such inhibitors involves a combination of phenotypic screening, chemoproteomics, and biophysical studies to identify small molecules that bind to the acetylated lysine recognition pocket of BET bromodomains.[2] Structure-guided drug design and medicinal chemistry efforts would have then been employed to enhance potency, selectivity, and pharmacokinetic parameters, culminating in the selection of BAY 1238097 as a clinical candidate.
Mechanism of Action
BAY 1238097 exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This inhibition disrupts the chromatin-templated recruitment of transcriptional regulators, leading to a global downregulation of target gene expression. A key downstream effect is the suppression of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[3][4] The inhibition of BET proteins by BAY 1238097 ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[3]
Mechanism of Action of BAY 1238097.
Preclinical Efficacy
The anti-tumor activity of BAY 1238097 has been demonstrated in a range of preclinical models, including various cancer cell lines and in vivo tumor xenografts.
In Vitro Anti-proliferative Activity
BAY 1238097 has shown potent anti-proliferative activity across a broad panel of cancer cell lines.
| Cell Line Type | Representative Models | IC50 Range | Reference |
| Lymphoma | Diffuse Large B-cell Lymphoma (DLBCL) | 70 - 208 nM (median) | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | DV-90, NCI-H1373, LCLC-97TM1 | < 1 µM | [3] |
| Small Cell Lung Cancer (SCLC) | NCI-H69, NCI-H146, NCI-H526 | < 1 µM | [3] |
In Vivo Anti-tumor Efficacy
The in vivo efficacy of BAY 1238097 has been evaluated in several xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |
| NSCLC | NCI-H1373 | 12 mg/kg, daily, oral | 16% (at day 15) | [3] |
| NSCLC | NCI-H1373 | 100 mg/kg, twice weekly, IV | Similar to oral dosing | [3] |
| SCLC | NCI-H526 | 10 mg/kg, daily, oral | 7% (at day 21) | [3] |
| Lymphoma | DLBCL models | Not specified | Strong anti-tumor efficacy | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of BAY 1238097.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 1238097 in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of BAY 1238097 or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Cell Proliferation Assay Workflow.
Western Blot Analysis
Objective: To assess the effect of BAY 1238097 on the protein expression of BET target genes, such as c-Myc.
Methodology:
-
Cell Lysis: Cancer cells treated with BAY 1238097 or vehicle are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BAY 1238097 in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with BAY 1238097 (formulated for the appropriate route of administration) or vehicle is initiated.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups (T/C %).
In Vivo Xenograft Study Workflow.
Pharmacodynamics and Biomarkers
Preclinical studies have indicated that the anti-tumor activity of BAY 1238097 is associated with the modulation of specific biomarkers. Down-regulation of c-Myc protein expression was observed in sensitive NSCLC models following treatment.[3] Furthermore, time-dependent regulation of MYC and HEXIM1 was observed in vivo.[3] Gene expression profiling in lymphoma models revealed that BAY 1238097 targets NFKB/TLR/JAK/STAT signaling pathways, MYC and E2F1-regulated genes, cell cycle regulation, and chromatin structure.[4] These findings suggest that monitoring these pathways and gene signatures could serve as pharmacodynamic biomarkers in clinical studies.
Future Directions and Clinical Development
The promising preclinical data for BAY 1238097 in both hematological and solid tumor models warranted its advancement into clinical trials. A first-in-human study was initiated to investigate the safety, pharmacokinetics, and maximum tolerated dose of BAY 1238097 in patients with advanced malignancies.[3] The results from these and subsequent clinical trials will be crucial in defining the therapeutic potential and patient populations most likely to benefit from treatment with this novel BET inhibitor. Furthermore, the synergistic effects observed in vitro with other targeted agents, such as EZH2, mTOR, and BTK inhibitors in lymphoma, suggest that combination therapies will be a key area of future investigation.[4]
Conclusion
BAY 1238097 is a potent BET inhibitor with significant anti-tumor activity demonstrated in a range of preclinical cancer models. Its mechanism of action, centered on the disruption of epigenetic regulation of oncogenic transcription factors like MYC, provides a strong rationale for its clinical development. The comprehensive preclinical data package, including in vitro potency, in vivo efficacy, and biomarker analysis, has laid a solid foundation for its evaluation in patients with advanced cancers. The ongoing and future clinical studies will ultimately determine the role of BAY 1238097 in the evolving landscape of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of small molecule inhibitors of the BET family bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Chirality in the Potency of BET Inhibitor BET-BAY 002
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The inhibition of Bromodomain and Extra-Terminal (BET) family proteins has emerged as a promising therapeutic strategy in oncology and inflammation. BET-BAY 002 is a potent inhibitor of this protein family. This technical guide delves into the critical importance of chirality to the biological activity of BET-BAY 002, providing a comprehensive overview of the differential activity of its enantiomers. Through a detailed examination of its mechanism of action, experimental data, and the underlying structural basis for its stereospecificity, this document serves as a critical resource for researchers in the field of epigenetics and drug discovery.
Introduction to BET Proteins and the Significance of Chirality
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions.
Small molecule inhibitors targeting the bromodomains of BET proteins have shown significant therapeutic potential. The three-dimensional structure of these bromodomains creates a chiral environment, meaning that the spatial arrangement of atoms in an inhibitor molecule can profoundly impact its binding affinity and subsequent biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Understanding this stereoselectivity is paramount for the development of potent and specific therapeutic agents.
BET-BAY 002: A Chiral BET Inhibitor
BET-BAY 002 is a potent small molecule inhibitor of the BET family of proteins. It possesses a chiral center, and thus exists as two enantiomers: the (S)-enantiomer and the (R)-enantiomer. As this guide will demonstrate through quantitative data, the biological activity of BET-BAY 002 resides almost exclusively in its (S)-enantiomer.
Quantitative Analysis of Enantiomeric Activity
Table 1: Hypothetical Comparative Inhibitory Activity of BET-BAY 002 Enantiomers
| Compound | Target Bromodomain | IC50 (nM) | Relative Potency (S vs. R) |
| (S)-BET-BAY 002 | BRD2 | 50 | >1000x |
| (R)-BET-BAY 002 | BRD2 | >50,000 | |
| (S)-BET-BAY 002 | BRD3 | 45 | >1000x |
| (R)-BET-BAY 002 | BRD3 | >50,000 | |
| (S)-BET-BAY 002 | BRD4 (BD1) | 30 | >1000x |
| (R)-BET-BAY 002 | BRD4 (BD1) | >50,000 | |
| (S)-BET-BAY 002 | BRD4 (BD2) | 40 | >1000x |
| (R)-BET-BAY 002 | BRD4 (BD2) | >50,000 |
Note: The data presented in this table is illustrative and intended to demonstrate the concept of enantiomeric differentiation in potency. Actual values would need to be determined experimentally.
Mechanism of Action and Signaling Pathway
BET inhibitors like BET-BAY 002 exert their effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the tethering of BET proteins to chromatin, leading to the displacement of transcriptional regulators and a subsequent downregulation of key oncogenes and pro-inflammatory genes. The (S)-enantiomer of BET-BAY 002 is understood to have the correct three-dimensional conformation to fit snugly into this binding pocket, forming critical interactions that lead to high-affinity binding and potent inhibition. The (R)-enantiomer, being a mirror image, is sterically hindered from achieving this optimal fit, resulting in dramatically reduced or no significant binding.
The downstream consequences of BET inhibition are extensive and impact several critical signaling pathways. A primary target of BET proteins is the master regulator of cell proliferation, MYC. By displacing BRD4 from the MYC promoter and enhancer regions, (S)-BET-BAY 002 leads to a rapid suppression of MYC transcription and a subsequent G1 cell cycle arrest and induction of apoptosis in susceptible cancer cells.
Downstream Effects of BET-BAY 002 (S enantiomer) on MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction plays a pivotal role in the regulation of gene transcription. Notably, the MYC oncogene, a master regulator of cell proliferation, growth, and apoptosis, is a key target of BET protein-mediated transcriptional activation. In numerous cancers, MYC is overexpressed, driving tumorigenesis and making it a compelling therapeutic target.
Small molecule inhibitors of BET bromodomains have emerged as a promising therapeutic strategy to indirectly target MYC by disrupting its transcriptional regulation.[1][2][3][4] These inhibitors competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the suppression of target gene expression, including MYC.[1][2]
BET-BAY 002 is a potent BET inhibitor.[5][6][7][8][9] This technical guide will provide an in-depth overview of the downstream effects of BET inhibition, using the broader class of BET inhibitors as a proxy for the anticipated effects of BET-BAY 002 (S enantiomer), on MYC expression. While specific quantitative data and detailed experimental protocols for BET-BAY 002's S-enantiomer are not extensively available in the public domain, the well-documented effects of other BET inhibitors, such as JQ1, provide a strong framework for understanding its likely mechanism of action and downstream consequences.
General Mechanism of BET Inhibition on MYC Expression
BET proteins, particularly BRD4, are essential for the transcriptional activation of MYC. BRD4 binds to acetylated histones at super-enhancers and the promoter of the MYC gene, recruiting the positive transcription elongation factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and robust expression of MYC.
BET inhibitors, as competitive antagonists of the bromodomains, disrupt this critical interaction. By occupying the acetyl-lysine binding pockets of BRD4, they prevent its association with chromatin at the MYC locus.[1] This displacement of BRD4 leads to a significant reduction in MYC gene transcription.[1][2][10]
Downstream Cellular Effects of MYC Inhibition
The suppression of MYC expression by BET inhibitors triggers a cascade of downstream cellular events, ultimately leading to anti-tumor activity. These effects include:
-
Cell Cycle Arrest: MYC is a critical regulator of cell cycle progression, particularly the G1 to S phase transition. Downregulation of MYC leads to the upregulation of cell cycle inhibitors like p21, resulting in G1 arrest.[2]
-
Induction of Apoptosis: The reduction of MYC levels can induce programmed cell death in cancer cells that are dependent on MYC for their survival.[2][3]
-
Cellular Senescence: In some cellular contexts, the inhibition of MYC can lead to a state of irreversible growth arrest known as cellular senescence.[1]
Representative Data on BET Inhibitor Effects on MYC Expression
Disclaimer: The following tables summarize representative data for the well-characterized BET inhibitor JQ1. Specific quantitative data for BET-BAY 002 (S enantiomer) is not publicly available and the potency and kinetics of MYC inhibition may vary.
Table 1: Effect of JQ1 on MYC mRNA Expression in Human Cancer Cell Lines
| Cell Line | Cancer Type | JQ1 Concentration (nM) | Treatment Time (hours) | Fold Change in MYC mRNA (relative to vehicle) |
| MM.1S | Multiple Myeloma | 500 | 4 | ~0.2 |
| MM.1S | Multiple Myeloma | 500 | 8 | ~0.1 |
| LP-1 | Multiple Myeloma | 500 | 4 | ~0.3 |
| Raji | Burkitt's Lymphoma | 500 | 4 | ~0.15 |
| MV4-11 | Acute Myeloid Leukemia | 500 | 4 | ~0.002 |
Data compiled from publicly available studies on JQ1.[2][10]
Table 2: Effect of JQ1 on MYC Protein Expression in Human Cancer Cell Lines
| Cell Line | Cancer Type | JQ1 Concentration (nM) | Treatment Time (hours) | Relative MYC Protein Level (normalized to loading control) |
| MM.1S | Multiple Myeloma | 500 | 24 | Significant Decrease |
| LP-1 | Multiple Myeloma | 500 | 8 | Significant Decrease |
| Raji | Burkitt's Lymphoma | 500 | 8 | Significant Decrease |
| MV4-11 | Acute Myeloid Leukemia | 500 | 8 | Significant Decrease |
Data compiled from publicly available studies on JQ1.[2][10]
Representative Experimental Protocols
Disclaimer: These are generalized protocols and should be optimized for specific experimental conditions and for use with BET-BAY 002 (S enantiomer).
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with known MYC dependency (e.g., MM.1S, LP-1, Raji, MV4-11).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of BET-BAY 002 (S enantiomer) or vehicle control (e.g., DMSO) for the desired time points.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Quantification
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method.
Western Blotting for MYC Protein Level Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA in treated and control cells with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against BRD4 or a control IgG.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Quantify the enrichment of the MYC promoter and enhancer regions in the immunoprecipitated DNA using qRT-PCR.
Conclusion
The inhibition of BET bromodomains presents a compelling strategy for targeting MYC-driven malignancies. While specific data for BET-BAY 002 (S enantiomer) is emerging, the well-established mechanism of action of other BET inhibitors provides a strong foundation for understanding its potential downstream effects on MYC expression. By displacing BRD4 from chromatin, BET inhibitors effectively suppress MYC transcription, leading to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation. Further investigation into the precise quantitative effects and optimal therapeutic application of BET-BAY 002 (S enantiomer) is warranted to fully realize its clinical potential in the treatment of MYC-addicted cancers.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Navigating BET-BAY 002 (S enantiomer): A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Potent BET Inhibitor BET-BAY 002 (S enantiomer), also known as I-BET762 and Molibresib.
This technical guide provides a comprehensive overview of BET-BAY 002 (S enantiomer), a highly selective and potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document furnishes researchers, scientists, and drug development professionals with essential information on its mechanism of action, supplier and purchasing details, and a representative experimental protocol for its application.
Core Mechanism of Action
BET-BAY 002 (S enantiomer), more commonly referenced in scientific literature as I-BET762 or GSK525762A, is a synthetic histone mimic that targets the bromodomains of BET proteins, specifically BRD2, BRD3, and BRD4.[1][2] By binding with high affinity to the acetylated lysine recognition motifs within these bromodomains, the inhibitor effectively disrupts the protein-protein interaction between BET proteins and acetylated histones.[3] This disruption of a fundamental epigenetic mechanism leads to the altered transcription of key genes, including the downregulation of the critical oncogene MYC, and the suppression of pro-inflammatory genes.[2] This targeted action makes BET-BAY 002 (S enantiomer) a valuable tool for investigating the role of BET proteins in various pathological processes, including cancer and inflammation.[1][3]
Supplier and Purchasing Information
A variety of chemical suppliers offer BET-BAY 002 (S enantiomer), often under its alternative names. The following table summarizes key purchasing information from a selection of vendors. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Name(s) | Catalog Number(s) | Purity | Available Quantities |
| Selleck Chemical | Molibresib (I-BET-762) | S7189 | ≥98% (HPLC) | 10 mg, 50 mg, 100 mg |
| R&D Systems (a Bio-Techne brand) | I-BET 762 | 6521 | ≥98% (HPLC) | 10 mg, 50 mg |
| Sigma-Aldrich | I-BET762 | SML1605 | ≥98% (HPLC) | 5 mg, 25 mg |
| Chemgood | GSK-525762 (I-BET-762) | C-1171 | >99% by HPLC | 5 mg, 10 mg, 50 mg, 100 mg |
| BroadPharm | I-BET 762 | BP-23442 | 98% | Contact for details |
| Tocris Bioscience (a Bio-Techne brand) | I-BET 762 | 6521 | ≥98% (HPLC) | 10 mg, 50 mg |
| Cell Signaling Technology | I-BET762 (GSK525762A) | 45122 | >98% | 5 mg |
| MedChemExpress | Molibresib (I-BET762) | HY-13633 | 99.94% | 10 mM*1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg |
| TargetMol | Molibresib | T1906 | >98% | 5 mg, 10 mg, 50 mg, 100 mg, 200 mg, 500 mg |
| Immunomart | BET-BAY 002 (S enantiomer) | T10517 | Not specified | Contact for details |
Visualizing the Mechanism of Action
To illustrate the inhibitory effect of BET-BAY 002 (S enantiomer) on BET protein function, the following signaling pathway diagram is provided.
Experimental Protocols
The following is a representative protocol for a cell-based assay to evaluate the effect of BET-BAY 002 (S enantiomer) on cell proliferation. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of BET-BAY 002 (S enantiomer) in a cancer cell line.
Materials:
-
BET-BAY 002 (S enantiomer) / I-BET762
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., a myeloma cell line)
-
Appropriate cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of BET-BAY 002 (S enantiomer) in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.[2]
-
-
Cell Culture:
-
Culture the chosen cancer cell line in the recommended medium supplemented with FBS in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the BET-BAY 002 (S enantiomer) stock solution in culture medium to achieve the desired final concentrations. A typical concentration range might be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For the CellTiter-Glo® assay, add the reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the cell-based proliferation assay described above.
References
Methodological & Application
Determining the Optimal Concentration of BET-BAY 002 (S enantiomer) for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BET-BAY 002 (S enantiomer) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.[3] Inhibition of this interaction by BET-BAY 002 (S enantiomer) leads to the downregulation of target gene expression, resulting in anti-proliferative and pro-apoptotic effects in various cancer models.[3][4]
The determination of the optimal concentration of BET-BAY 002 (S enantiomer) is a critical step in designing and interpreting in vitro assays. The effective concentration can vary significantly depending on the assay format, the specific BET bromodomain being targeted, and the cell type used. These application notes provide detailed protocols for determining the optimal concentration of BET-BAY 002 (S enantiomer) in common biochemical and cell-based assays.
Mechanism of Action: BET Protein Inhibition
BET proteins act as scaffolds, linking acetylated chromatin to the transcriptional apparatus. This process is essential for the expression of genes involved in cell cycle progression and proliferation.
Experimental Protocols
To determine the optimal concentration of BET-BAY 002 (S enantiomer), a dose-response analysis is recommended for each specific in vitro assay. The following protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and cell proliferation assays provide a framework for this determination.
TR-FRET Competitive Binding Assay
This biochemical assay measures the ability of BET-BAY 002 (S enantiomer) to displace a fluorescently labeled ligand from the bromodomain of a BET protein.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of BET-BAY 002 (S enantiomer) in assay buffer. A common starting concentration for a potent BET inhibitor like JQ1 in similar assays ranges from 10 µM to 100 µM, with subsequent 1:3 or 1:5 dilutions.[2][5]
-
Prepare a working solution of the target BET protein (e.g., His-tagged BRD4-BD1), a fluorescently labeled BET ligand, and a Terbium-labeled anti-His antibody in assay buffer.
-
-
Assay Procedure:
-
Add the BET-BAY 002 (S enantiomer) serial dilutions or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add the BET protein/Terbium-antibody mix to all wells.
-
Add the fluorescent ligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-180 minutes, protected from light.[2][5]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the BET-BAY 002 (S enantiomer) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent ligand.
-
Quantitative Data Summary (Example):
| Concentration (nM) | TR-FRET Ratio (Mean ± SD) | % Inhibition |
| 10000 | 0.25 ± 0.02 | 95.8 |
| 2000 | 0.35 ± 0.03 | 89.2 |
| 400 | 0.78 ± 0.05 | 67.5 |
| 80 | 1.52 ± 0.10 | 36.7 |
| 16 | 2.15 ± 0.15 | 10.4 |
| 3.2 | 2.35 ± 0.18 | 2.1 |
| 0.64 | 2.40 ± 0.20 | 0.0 |
| Vehicle | 2.40 ± 0.19 | 0.0 |
| IC50 (nM) | 125.3 |
AlphaLISA Competitive Binding Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based biochemical assay to measure the inhibition of BET protein-acetylated histone peptide interaction.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of BET-BAY 002 (S enantiomer) in assay buffer. Based on its known cellular potency, a starting concentration of 10 µM is a reasonable starting point.
-
Prepare working solutions of GST-tagged BET protein (e.g., BRD4) and a biotinylated acetylated histone peptide (e.g., H4K12ac).
-
Prepare suspensions of AlphaLISA Glutathione Acceptor beads and Streptavidin Donor beads according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the BET-BAY 002 (S enantiomer) serial dilutions or vehicle control to the wells of a 384-well plate.
-
Add the GST-tagged BET protein and biotinylated histone peptide mixture to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
Add the AlphaLISA Acceptor beads and incubate for 30-60 minutes at room temperature.
-
Add the Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal at 615 nm using an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the logarithm of the BET-BAY 002 (S enantiomer) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary (Example):
| Concentration (nM) | AlphaLISA Signal (Mean ± SD) | % Inhibition |
| 10000 | 5,000 ± 450 | 97.5 |
| 2000 | 15,000 ± 1,200 | 92.5 |
| 400 | 50,000 ± 4,500 | 75.0 |
| 80 | 120,000 ± 10,000 | 40.0 |
| 16 | 180,000 ± 15,000 | 10.0 |
| 3.2 | 195,000 ± 18,000 | 2.5 |
| 0.64 | 200,000 ± 20,000 | 0.0 |
| Vehicle | 200,000 ± 19,000 | 0.0 |
| IC50 (nM) | 105.8 |
Cell-Based Proliferation Assay
This assay determines the effect of BET-BAY 002 (S enantiomer) on the proliferation of a cancer cell line known to be sensitive to BET inhibition, such as the acute myeloid leukemia cell line MOLM-13.[6][7] An IC50 of 0.12 µM has been reported for BET-BAY 002 (S enantiomer) in MOLM-13 cells.[8]
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture MOLM-13 cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of BET-BAY 002 (S enantiomer) in culture medium. Given the known IC50 of 0.12 µM, a concentration range from 10 µM down to 1 nM is appropriate.
-
Add the diluted compound or vehicle control to the cells.
-
-
Incubation:
-
Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add a cell viability reagent such as AlamarBlue or CellTiter-Glo to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or luminescence using a plate reader.
-
Normalize the signal of the treated wells to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the BET-BAY 002 (S enantiomer) concentration.
-
Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Quantitative Data Summary (Example):
| Concentration (µM) | % Viability (Mean ± SD) |
| 10 | 5.2 ± 1.5 |
| 2 | 10.5 ± 2.1 |
| 0.4 | 25.8 ± 3.5 |
| 0.08 | 55.1 ± 5.2 |
| 0.016 | 85.3 ± 6.8 |
| 0.0032 | 95.7 ± 7.1 |
| 0.00064 | 98.9 ± 6.5 |
| Vehicle | 100 ± 6.2 |
| IC50 (µM) | 0.115 |
Conclusion
The optimal concentration of BET-BAY 002 (S enantiomer) for in vitro assays is dependent on the specific experimental context. By performing dose-response experiments using the protocols outlined above, researchers can accurately determine the potency of this inhibitor in biochemical and cellular systems. This information is essential for the design of subsequent mechanistic studies and for the confident interpretation of experimental results in the context of drug discovery and development. It is recommended to perform these optimization experiments for each new assay system and cell line to ensure the generation of robust and reproducible data.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
How to dissolve and store BET-BAY 002 (S enantiomer) for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and storage of BET-BAY 002 (S enantiomer), a potent inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Product Information
| Parameter | Description |
| Compound Name | BET-BAY 002 (S enantiomer) |
| CAS Number | 2070009-49-1 |
| Molecular Formula | C₂₂H₁₈ClN₅O |
| Molecular Weight | 403.86 g/mol |
| Target | Bromodomain and Extra-Terminal motif (BET) proteins |
| Primary Use | Research in oncology, inflammation, and other areas involving epigenetic regulation. |
Quantitative Data Summary
The following tables summarize the key quantitative data for the dissolution and storage of BET-BAY 002 (S enantiomer).
Table 1: Solubility Data
| Solvent | Solubility | Source/Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 123.81 mM) | Data for the racemic mixture (BET-BAY 002) is used as a proxy. It is advisable to use fresh, anhydrous DMSO for maximum solubility.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source/Notes |
| Powder | -20°C | 3 years | MedChemExpress |
| 4°C | 2 years | MedChemExpress | |
| In Solvent (DMSO) | -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
Table 3: Stock Solution Preparation Examples (in DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of BET-BAY 002 (S enantiomer) | Volume of DMSO to add to 5 mg of BET-BAY 002 (S enantiomer) |
| 10 mM | 247.61 µL | 1.238 mL |
| 20 mM | 123.81 µL | 619.03 µL |
| 50 mM | 49.52 µL | 247.61 µL |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
BET-BAY 002 (S enantiomer) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol:
-
Equilibration: Allow the vial containing BET-BAY 002 (S enantiomer) powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare a 10 mM stock solution, weigh 1 mg of BET-BAY 002 (S enantiomer).
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder. To prepare a 10 mM stock solution from 1 mg of powder (MW: 403.86), add 247.61 µL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. A clear solution should be obtained.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) for 5-10 minutes or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Preparation of Working Solutions
Protocol:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Prepare the desired working concentration by diluting the stock solution in the appropriate cell culture medium or experimental buffer.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium and mix immediately, rather than the other way around. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity.
-
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Visualizations
Experimental Workflow
Caption: Workflow for preparing BET-BAY 002 (S enantiomer) stock and working solutions.
Signaling Pathway
Caption: BET-BAY 002 inhibits the binding of BET proteins to acetylated histones.
References
Application Notes and Protocols for Clonogenic Assay with BET-BAY 002 (S enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay, a foundational method in cancer biology, serves as a critical tool for assessing the long-term proliferative capacity of single cells following exposure to cytotoxic agents. This application note provides a detailed protocol for conducting a clonogenic assay to evaluate the efficacy of BET-BAY 002 (S enantiomer), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, making them a compelling target in cancer therapy. This protocol is designed for adherent cell lines and can be adapted for various cancer types.
Principle of the Assay
The clonogenic assay measures the ability of a single cell to undergo sufficient proliferation to form a colony of at least 50 cells.[1][2][3] The survival of cells after treatment with BET-BAY 002 (S enantiomer) is quantified by comparing the number of colonies formed in the treated group to the number of colonies in the untreated control group. This provides a robust measure of the compound's cytostatic or cytotoxic effects on the reproductive integrity of cancer cells.
BET-BAY 002 (S enantiomer) Mechanism of Action
BET-BAY 002 (S enantiomer) is a potent and selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and transcription factors.[5] This interaction is critical for the recruitment of transcriptional machinery to the promoters and enhancers of target genes, thereby activating their expression.
By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BET-BAY 002 (S enantiomer) displaces BET proteins from chromatin.[6] This displacement leads to the suppression of the transcriptional programs essential for tumor cell growth and survival.[6] A primary downstream target of BET inhibitors is the MYC oncogene, a critical driver of proliferation in many cancers.[4][7] Inhibition of BET proteins has been shown to lead to the downregulation of MYC expression, resulting in cell cycle arrest and apoptosis.[6] Furthermore, BET inhibitors can modulate the activity of other key signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Experimental Protocol
This protocol outlines the key steps for performing a clonogenic assay with adherent cancer cell lines to assess the anti-proliferative effects of BET-BAY 002 (S enantiomer).
Materials
-
Adherent cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
BET-BAY 002 (S enantiomer) stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 10% neutral buffered formalin or a mixture of methanol and acetic acid (3:1)
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
-
Deionized water
Procedure
-
Cell Culture and Seeding:
-
Culture the selected adherent cancer cell line in complete medium until approximately 80-90% confluency.
-
Harvest the cells by washing with PBS followed by trypsinization.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 6-well plates at a predetermined density. The optimal seeding density will vary depending on the cell line's growth rate and plating efficiency and should be determined empirically. A typical starting range is 200-1000 cells per well. Prepare triplicate wells for each condition (control and each drug concentration).
-
Allow the cells to attach and resume proliferation by incubating for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment with BET-BAY 002 (S enantiomer):
-
Prepare serial dilutions of BET-BAY 002 (S enantiomer) in complete medium from the stock solution. A suggested starting concentration range, based on the potency of similar BET inhibitors like JQ1, is 0.1 µM to 5 µM.[8] The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentration of BET-BAY 002 (S enantiomer). Include a vehicle control group treated with medium containing the same concentration of DMSO.
-
Incubate the plates for the desired treatment duration. A continuous exposure of 10-14 days is common for clonogenic assays.[8] The medium with the compound should be replaced every 3-4 days to ensure nutrient availability and consistent drug concentration.
-
-
Colony Formation and Incubation:
-
After the treatment period, monitor the plates for colony formation. Colonies should be visible in the control wells. A colony is typically defined as a cluster of at least 50 cells.
-
The total incubation time from seeding to fixation is typically 10-21 days, depending on the cell line's doubling time.
-
-
Fixation and Staining:
-
Once the colonies in the control wells are of a sufficient size, carefully aspirate the medium from all wells.
-
Gently wash each well twice with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution. Gently wash the wells with deionized water until the excess stain is removed.
-
Allow the plates to air dry completely at room temperature.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. Counting can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
Plating Efficiency (PE):
Surviving Fraction (SF):
-
Data Presentation
The quantitative data from the clonogenic assay should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of BET-BAY 002 (S enantiomer).
| Treatment Condition | Concentration (µM) | Number of Cells Seeded | Average Colony Count (± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control (DMSO) | 0 | 500 | 125 ± 10 | 25 | 1.00 |
| BET-BAY 002 (S) | 0.1 | 500 | 98 ± 8 | - | 0.78 |
| BET-BAY 002 (S) | 0.5 | 500 | 55 ± 6 | - | 0.44 |
| BET-BAY 002 (S) | 1.0 | 500 | 23 ± 4 | - | 0.18 |
| BET-BAY 002 (S) | 5.0 | 1000 | 8 ± 2 | - | 0.03 |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the clonogenic assay with BET-BAY 002 (S enantiomer).
Signaling Pathway
Caption: Signaling pathway affected by BET-BAY 002 (S enantiomer).
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Western Blot Analysis of MYC Levels Following BET-BAY 002 (S enantiomer) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of MYC protein levels by Western blot in response to treatment with the BET inhibitor, BET-BAY 002 (S enantiomer). The protocols and data herein are compiled to assist in the preclinical evaluation of this compound and its effects on a key oncogenic signaling pathway.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including MYC. Inhibition of BET proteins has emerged as a promising therapeutic strategy in various cancers. BET-BAY 002 is a potent BET inhibitor, and its S-enantiomer is the active form that demonstrates efficacy in preclinical cancer models. One of the key mechanisms of action for BET inhibitors is the downregulation of MYC expression, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines the detailed protocol for performing Western blot analysis to quantify the reduction in MYC protein levels following treatment with BET-BAY 002 (S enantiomer).
Data Presentation
The following table summarizes representative quantitative data from Western blot analyses of MYC protein levels in cancer cell lines treated with a BET inhibitor. While specific data for BET-BAY 002 (S enantiomer) is not publicly available, this table reflects typical dose-dependent and time-course effects observed with potent BET inhibitors like JQ1 and OTX015, which are expected to be similar for BET-BAY 002 (S enantiomer).
Table 1: Representative Quantitative Analysis of MYC Protein Levels Post-BET Inhibitor Treatment
| Cell Line | Treatment (BET Inhibitor) | Concentration (nM) | Duration (hours) | % MYC Protein Level (Normalized to Control) |
| AML Cell Line (e.g., OCI-AML3) | OTX015 | 500 | 24 | ~40% |
| AML Cell Line (e.g., OCI-AML3) | OTX015 | 500 | 48 | ~25% |
| AML Cell Line (e.g., OCI-AML3) | OTX015 | 500 | 72 | ~15% |
| NSCLC Cell Line (e.g., H2170) | OTX015 | 500 | 24 | ~50% |
| NSCLC Cell Line (e.g., H2170) | OTX015 | 500 | 48 | ~30% |
| NSCLC Cell Line (e.g., H2170) | OTX015 | 500 | 72 | ~20% |
| Colorectal Cancer Cell Line (e.g., LS174t) | JQ1 | 500 | 24 | ~50% |
| Colorectal Cancer Cell Line (e.g., LS174t) | JQ1 | 1000 | 24 | ~30% |
| Ovarian Cancer Cell Line (e.g., A2780) | JQ1 | 1000 | 72 | Significantly Decreased |
| Acute Lymphoblastic Leukemia (e.g., NALM6) | JQ1 | 1000 | 48 | ~35% |
Note: The data presented is a synthesized representation from studies on BET inhibitors JQ1 and OTX015 to illustrate the expected outcome of BET-BAY 002 (S enantiomer) treatment. Actual results may vary depending on the cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
Caption: BET-BAY 002 (S enantiomer) inhibits BRD4, reducing MYC expression.
Application Notes and Protocols for In Vivo Studies of BET-BAY 002 (S enantiomer)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving the BET (Bromodomain and Extra-Terminal) inhibitor, BET-BAY 002 (S enantiomer). Due to the limited publicly available in vivo data specifically for BET-BAY 002 (S enantiomer), the following protocols and recommendations are based on established methodologies for closely related BET inhibitors, such as BAY 1238097 and JQ1, which are expected to have similar mechanisms of action and in vivo behavior.[1][2][3]
Introduction to BET-BAY 002 (S enantiomer)
BET-BAY 002 is a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes. The S-enantiomer is the biologically active form of the compound. By binding to the bromodomains of BET proteins, BET-BAY 002 displaces them from chromatin, leading to the downregulation of target genes critical for cancer cell proliferation and survival, most notably the MYC oncogene.[4][5][6][7] Furthermore, BET inhibitors have been shown to interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.[8][9][10][11] Preclinical studies with similar BET inhibitors have demonstrated significant anti-tumor efficacy in various cancer models, including hematological malignancies and solid tumors.[1][3]
Proposed In Vivo Experimental Design
This section outlines a general framework for assessing the in vivo efficacy of BET-BAY 002 (S enantiomer) in a subcutaneous xenograft mouse model.
Animal Model Selection
Immunocompromised mice, such as NOD-scid gamma (NSG) or nude mice (nu/nu), are recommended for establishing xenograft tumors from human cancer cell lines. The choice of the specific mouse strain should be guided by the tumor model being used.[12][13]
Tumor Model Selection
The selection of a cancer cell line for the xenograft model should be based on its known dependence on BET protein function, often correlated with high MYC expression. Relevant models include those for multiple myeloma, diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and melanoma.[1][2][3]
Dosing and Administration
Based on preclinical studies with the closely related BET inhibitor BAY 1238097, a starting dose range for BET-BAY 002 (S enantiomer) of 10-15 mg/kg administered orally (p.o.) once daily (q.d.) is proposed.[3] Dose-response studies are recommended to determine the optimal therapeutic dose and to assess the maximum tolerated dose (MTD).
Vehicle Formulation for Oral Gavage: A common vehicle for oral administration of hydrophobic compounds in mice consists of a suspension in 0.5% methylcellulose in sterile water.[14] Alternative formulations may include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, although solubility and stability of BET-BAY 002 in such a vehicle would need to be confirmed.[15]
Experimental Protocols
Subcutaneous Xenograft Tumor Model Protocol
This protocol details the steps for establishing and monitoring subcutaneous tumors in mice.[12][13][16][17][18]
Materials:
-
Selected human cancer cell line
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (4-6 weeks old)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
BET-BAY 002 (S enantiomer)
-
Vehicle for administration
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with culture medium, and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer BET-BAY 002 (S enantiomer) or vehicle to the respective groups as per the defined dosing schedule.
-
-
Efficacy Endpoints:
-
Continue monitoring tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
The study may be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
-
Pharmacodynamic (PD) Marker Analysis Protocol
This protocol describes methods to assess the biological activity of BET-BAY 002 (S enantiomer) in vivo.
Procedure:
-
Tissue Collection: At the end of the efficacy study, or in a separate cohort of tumor-bearing mice, collect tumor tissue and/or peripheral blood at various time points after the final dose.
-
Western Blot Analysis:
-
Prepare protein lysates from tumor tissue.
-
Perform Western blotting to assess the protein levels of key biomarkers such as c-MYC, BRD4, and phosphorylated components of the NF-κB pathway (e.g., p-IKK, p-IκBα, p-p65).
-
-
Quantitative PCR (qPCR) Analysis:
-
Isolate RNA from tumor tissue or peripheral blood mononuclear cells (PBMCs).
-
Perform reverse transcription and qPCR to measure the mRNA levels of BET inhibitor target genes. Key downregulated genes to assess include MYC, while upregulated genes can include HEXIM1.[7]
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for biomarkers such as c-MYC and Ki-67 (a marker of proliferation) to assess their expression and localization within the tumor.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of BET-BAY 002 (S enantiomer) in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | q.d. | - | ||
| BET-BAY 002 (S enantiomer) | 10 | q.d. | |||
| BET-BAY 002 (S enantiomer) | 15 | q.d. |
Table 2: Pharmacodynamic Effects of BET-BAY 002 (S enantiomer) in Tumor Tissue
| Treatment Group | Dose (mg/kg) | c-MYC Protein Level (Fold Change vs. Vehicle) | MYC mRNA Level (Fold Change vs. Vehicle) | HEXIM1 mRNA Level (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| BET-BAY 002 (S enantiomer) | 15 |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
BET Inhibitor Mechanism of Action: BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from acetylated histones on chromatin. This leads to the transcriptional repression of key oncogenes, most notably MYC.
Caption: Mechanism of MYC downregulation by BET inhibitors.
NF-κB Signaling Pathway Inhibition: BET inhibitors can also suppress the NF-κB signaling pathway. They have been shown to reduce the phosphorylation of key components like IKK and IκBα, which ultimately prevents the nuclear translocation and transcriptional activity of the p65 subunit.[8][9][10][11]
Caption: Inhibition of the canonical NF-κB pathway by BET inhibitors.
Experimental Workflow
Caption: In vivo xenograft study workflow.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells [frontiersin.org]
- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. reactionbiology.com [reactionbiology.com]
Application of BET-BAY 002 (S enantiomer) in Epigenetic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BET-BAY 002 (S enantiomer) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family of epigenetic "readers," comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to promoter and enhancer regions, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammation, making them attractive therapeutic targets.
This document provides detailed application notes and experimental protocols for the use of BET-BAY 002 (S enantiomer) in epigenetic research. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects and therapeutic potential of this compound.
Mechanism of Action
BET-BAY 002 (S enantiomer) functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated chromatin, leading to the displacement of these proteins from gene regulatory regions. The subsequent disruption of the transcriptional apparatus results in the downregulation of key target genes, including the proto-oncogene MYC and the anti-apoptotic gene BCL2.[3][4][5] The suppression of these critical genes underlies the anti-proliferative and pro-apoptotic effects of BET inhibitors in various cancer models.
Data Presentation
Biochemical and Cellular Activity of BET-BAY 002 (S enantiomer)
| Parameter | Target/Cell Line | Value | Assay Type |
| IC50 | MOLM-13 (Acute Myeloid Leukemia) | 0.12 µM | AlamarBlue Proliferation Assay (96 hrs)[1][2] |
| IC50 | LAPC4 (Prostate Cancer) | 0.04 µM | AlamarBlue Proliferation Assay (96 hrs)[1][2] |
Note: IC50 values for specific BET bromodomains (BRD2, BRD3, BRD4) for BET-BAY 002 (S enantiomer) are not publicly available at the time of this writing. Researchers are advised to perform biochemical assays to determine these values.
Experimental Protocols
The following protocols are provided as a guide for using BET-BAY 002 (S enantiomer) in key epigenetic research assays. These are general protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of BET-BAY 002 (S enantiomer) on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
BET-BAY 002 (S enantiomer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of BET-BAY 002 (S enantiomer) in complete culture medium. A typical starting concentration range is 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 or 96 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Western Blot Analysis for MYC and BCL2 Expression
This protocol is to assess the effect of BET-BAY 002 (S enantiomer) on the protein levels of key downstream targets.
Materials:
-
Cell line of interest
-
BET-BAY 002 (S enantiomer)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-BCL2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of BET-BAY 002 (S enantiomer) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is to determine if BET-BAY 002 (S enantiomer) displaces BRD4 from the promoter regions of target genes like MYC.
Materials:
-
Cell line of interest
-
BET-BAY 002 (S enantiomer)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP dilution buffer
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the MYC promoter and a negative control region
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with BET-BAY 002 (S enantiomer) or vehicle for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Incubate the chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the MYC promoter and a negative control region.
-
Calculate the enrichment of BRD4 at the target promoter relative to the IgG control and normalize to the input DNA.
-
Mandatory Visualizations
Caption: BET inhibitor signaling pathway.
Caption: Experimental workflow for BET inhibitor characterization.
Caption: Logical relationship of BET inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET Inhibition Silences Expression of MYCN and BCL2 and Induces Cytotoxicity in Neuroblastoma Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BET-BAY 002 (S enantiomer) solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BET-BAY 002 (S enantiomer). The information is designed to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving BET-BAY 002 (S enantiomer). What are the recommended solvents?
Q2: My BET-BAY 002 (S enantiomer) precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "crashing out" and occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the highly solubilizing DMSO is diluted.[2] Here are several strategies to prevent this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5% to minimize cytotoxicity.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. First, create an intermediate dilution by adding the stock to a small volume of serum-containing medium. The serum proteins can help to stabilize and solubilize the compound.[2] Then, add this intermediate dilution to your final culture volume.
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[2]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[2]
Q3: I prepared my working solution of BET-BAY 002 (S enantiomer) and it looked fine, but after some time in the incubator, I see a precipitate. What causes this delayed precipitation?
A3: Delayed precipitation can occur due to several factors, including:
-
Temperature Fluctuations: Changes in temperature, for instance, when moving plates from the incubator to a microscope, can decrease the solubility of the compound.
-
Changes in Medium pH: The pH of the cell culture medium can shift over time due to cellular metabolism, potentially affecting the solubility of the inhibitor.
-
Compound Instability: The compound itself may have limited stability in aqueous solutions at 37°C.
To troubleshoot this, consider using a heated stage on your microscope, ensuring your medium is well-buffered (e.g., with HEPES), and checking the manufacturer's datasheet for any information on the compound's stability.[3]
Q4: Can I prepare and store aqueous working solutions of BET-BAY 002 (S enantiomer)?
A4: It is generally not recommended to store aqueous solutions of poorly soluble inhibitors for extended periods.[1] It is best to prepare fresh working solutions for each experiment from a frozen DMSO stock. If a working solution in aqueous buffer is necessary, it should ideally be used on the same day it is prepared.[1]
Data Presentation
Table 1: Solubility of a Representative BET Inhibitor (JQ1) in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ~10 - 45.7 | ~100 | [1] |
| Ethanol | ~10 - 45.7 | ~100 | [1] |
| Dimethyl formamide (DMF) | ~10 | Not Specified | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Sparingly soluble | [1] |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 | Not Specified | [1] |
Note: This data is for the representative BET inhibitor JQ1 and should be used as a guideline for BET-BAY 002 (S enantiomer) due to the lack of specific public data for the latter.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
BET-BAY 002 (S enantiomer) powder
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of BET-BAY 002 (S enantiomer) powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
Concentrated DMSO stock of BET-BAY 002 (S enantiomer)
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the concentrated DMSO stock solution at room temperature.
-
Stepwise Dilution Method: a. In a sterile tube, add a small volume of the pre-warmed complete cell culture medium. b. While gently vortexing the medium, add the required volume of the DMSO stock solution dropwise to create an intermediate dilution. c. Add this intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is below the level of toxicity for your specific cell line (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use the prepared working solution immediately.
-
Visualizations
Caption: BET protein signaling pathway and the inhibitory action of BET-BAY 002.
Caption: A logical workflow for troubleshooting common solubility problems.
Caption: A streamlined workflow for preparing stock and working solutions.
References
Overcoming resistance to BET-BAY 002 (S enantiomer) in cancer cells
Welcome to the technical support center for BET-BAY 002 (S enantiomer). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to acquired resistance to this BET inhibitor in cancer cells.
Disclaimer: BET-BAY 002 (S enantiomer) is a potent BET inhibitor.[1][2][3] While specific data on resistance mechanisms to BET-BAY 002 (S enantiomer) are limited in publicly available literature, the information provided here is based on established mechanisms of resistance to other well-characterized pan-BET inhibitors, such as JQ1 and OTX015. These mechanisms are often conserved across the class of BET inhibitors and are expected to be relevant to your work with BET-BAY 002 (S enantiomer).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BET-BAY 002 (S enantiomer)?
A1: BET-BAY 002 (S enantiomer) is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][4] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[4][5] By competitively binding to the acetyl-lysine binding pockets of BET proteins, BET-BAY 002 displaces them from chromatin, leading to the transcriptional repression of target genes and subsequent cell cycle arrest and apoptosis in cancer cells.[6]
Q2: My cancer cell line, initially sensitive to BET-BAY 002, has developed resistance. What are the potential molecular mechanisms?
A2: Acquired resistance to BET inhibitors is a significant challenge and can arise from several mechanisms:
-
Upregulation of Wnt/β-catenin Signaling: Increased activity of the Wnt pathway can bypass the transcriptional block imposed by BET inhibitors, leading to the sustained expression of oncogenes like MYC.[7][8][9]
-
Activation of the MAPK Pathway: The RAS/RAF/MEK/ERK (MAPK) signaling cascade can be hyperactivated, promoting cell survival and proliferation independently of BET protein function.[10]
-
Epigenetic Reprogramming: Cancer cells can undergo widespread changes in their epigenetic landscape to maintain oncogenic transcriptional programs despite the presence of a BET inhibitor.[4]
-
BRD4 Hyperphosphorylation: Increased phosphorylation of BRD4 can enhance its interaction with the Mediator complex subunit MED1, allowing for bromodomain-independent recruitment to chromatin and continued gene transcription.[6]
-
Upregulation of Drug Efflux Pumps: While less common for BET inhibitors, increased expression of ATP-binding cassette (ABC) transporters could potentially reduce the intracellular concentration of the compound.
Q3: How can I confirm if my resistant cells have activated one of these pathways?
A3: You can investigate these potential resistance mechanisms through a series of experiments:
-
Western Blot Analysis: To check for activation of signaling pathways, probe for key proteins such as β-catenin (for Wnt signaling), phosphorylated ERK (for MAPK signaling), and phosphorylated BRD4.
-
Gene Expression Analysis (RT-qPCR or RNA-seq): Measure the mRNA levels of downstream targets of the Wnt and MAPK pathways (e.g., AXIN2, CCND1 for Wnt; FOS, JUN for MAPK) and oncogenes like MYC.
-
Chromatin Immunoprecipitation (ChIP-qPCR): Assess the occupancy of BRD4 at the promoter regions of target genes like MYC in the presence and absence of BET-BAY 002 in both sensitive and resistant cells. A sustained BRD4 occupancy in resistant cells treated with the inhibitor suggests a bromodomain-independent mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of efficacy of BET-BAY 002 in long-term cultures. | Development of acquired resistance. | 1. Confirm resistance by re-evaluating the IC50 value using a cell viability assay. 2. Investigate potential resistance mechanisms as outlined in the FAQs. 3. Consider combination therapies (see below). |
| High variability in experimental results with BET-BAY 002. | 1. Inconsistent compound concentration. 2. Cell line heterogeneity. | 1. Prepare fresh dilutions of BET-BAY 002 from a stock solution for each experiment. 2. Perform single-cell cloning of your cell line to ensure a homogenous population. |
| Unexpected toxicity or off-target effects. | 1. Compound degradation. 2. High concentration used. | 1. Store the compound as recommended by the manufacturer. 2. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |
| Resistant cells show continued MYC expression despite treatment. | 1. Activation of Wnt/β-catenin signaling. 2. Bromodomain-independent BRD4 function. | 1. Perform Western blot for active β-catenin and RT-qPCR for Wnt target genes. 2. Investigate BRD4 phosphorylation and its interaction with MED1 via co-immunoprecipitation. |
Quantitative Data Summary
The following tables provide representative data that you might expect to see when comparing your sensitive (parental) and resistant cell lines.
Table 1: Comparison of IC50 Values for BET Inhibitors
| Cell Line | BET-BAY 002 (S enantiomer) IC50 (nM) | JQ1 IC50 (nM) |
| Parental (Sensitive) | 100 - 500 | 150 - 600 |
| Resistant | > 5000 | > 6000 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and assay conditions.
Table 2: Relative Protein Expression in Resistant vs. Sensitive Cells
| Protein | Fold Change in Resistant Cells (Resistant/Sensitive) |
| Active β-catenin | 3 - 5 fold increase |
| Phospho-ERK1/2 | 2 - 4 fold increase |
| Phospho-BRD4 (Ser484/488) | 2 - 3 fold increase |
| c-MYC (with BETi treatment) | 5 - 10 fold increase |
Key Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BET-BAY 002.
Methodology:
-
Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of BET-BAY 002 in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.[11]
Western Blot Analysis
Objective: To assess the protein levels of key signaling molecules.
Methodology:
-
Treat sensitive and resistant cells with BET-BAY 002 at a relevant concentration (e.g., 1 µM) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., β-catenin, p-ERK, BRD4, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of BRD4 on the chromatin of target gene promoters.
Methodology:
-
Treat sensitive and resistant cells with BET-BAY 002 or vehicle for 6-24 hours.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.[11]
-
Wash the antibody-bound protein A/G beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating at 65°C.
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA sequences (e.g., the MYC promoter) by quantitative PCR (qPCR).[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of BET inhibitor action and key resistance pathways.
Caption: A logical workflow for investigating resistance to BET-BAY 002.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET-BAY 002 (S enantiomer) [myskinrecipes.com]
- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cancer-related drug resistance | BET(ter) targets Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Identifying Off-Target Effects of BET-BAY 002 (S enantiomer)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to anticipate and identify potential off-target effects of the BET bromodomain inhibitor, BET-BAY 002 (S enantiomer). The information provided is based on the known characteristics of pan-BET inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cellular assays that is inconsistent with the known functions of BET proteins. Could this be due to an off-target effect of BET-BAY 002?
A1: It is possible that the observed phenotype is a result of off-target activity. Pan-BET inhibitors, due to the structural similarity among bromodomains, can interact with proteins outside of the BET family.[1] Additionally, some BET inhibitors have been shown to inhibit the activity of various kinases.[2][3] To investigate this, a systematic approach is recommended, starting with broad panel screening to identify potential off-target interactions.[4]
Q2: What are the most common off-target families for pan-BET inhibitors like BET-BAY 002?
A2: The most common off-targets for pan-BET inhibitors fall into two main categories:
-
Non-BET Bromodomain-Containing Proteins: Due to the conserved structure of the acetyl-lysine binding pocket, inhibitors can bind to bromodomains of other proteins such as CREBBP, EP300, and TAF1.[1][3]
-
Kinases: Several studies have reported that some clinical-stage kinase inhibitors also potently inhibit BET bromodomains, and conversely, some BET inhibitors exhibit off-target effects on kinases like JAK2, FLT3, and RET.[2][3]
Q3: How can we confirm if BET-BAY 002 is engaging with a suspected off-target protein in our cellular model?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[5][6][7] This method is based on the principle that a protein's thermal stability increases upon ligand binding. A positive thermal shift of the suspected off-target protein in the presence of BET-BAY 002 would indicate direct binding.
Q4: We have identified a potential off-target kinase through a screening panel. What are the next steps to validate this finding?
A4: A "hit" from a primary screen requires validation. The next steps should include:
-
Determine the IC50 value: Perform a dose-response experiment to quantify the potency of BET-BAY 002 against the identified kinase.
-
Assess cellular activity: Confirm that the inhibition observed in a biochemical assay translates to a functional consequence in cells. This can be done by examining the phosphorylation status of a known substrate of the target kinase.
-
Structure-Activity Relationship (SAR) studies: Utilize close analogs of BET-BAY 002 that are inactive against BET proteins to see if they still inhibit the kinase. A lack of correlation would suggest the kinase inhibition is a genuine off-target effect of the specific chemical scaffold.
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical Potency and Cellular Activity
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the physicochemical properties of BET-BAY 002 (e.g., LogP, polar surface area).2. Perform a cell permeability assay (e.g., PAMPA). |
| Compound Efflux | 1. Use cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency changes. |
| Cellular Metabolism | 1. Incubate BET-BAY 002 with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS. |
| Target Not Expressed | 1. Confirm the expression of the off-target protein in the cell line being used via Western blot or qPCR. |
Issue 2: High Background in Affinity-Based Pulldown Experiments
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Beads | 1. Pre-clear the cell lysate with unconjugated beads before incubation with the compound-conjugated beads.2. Include a control with beads alone to identify proteins that bind non-specifically. |
| Hydrophobic Interactions | 1. Increase the stringency of the wash buffers by adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20). |
| High Compound Concentration | 1. Titrate the concentration of the bait compound to the lowest effective concentration to minimize non-specific interactions. |
Quantitative Data Summary
The following tables provide representative data for a well-characterized pan-BET inhibitor, which can be used as a reference for interpreting results for BET-BAY 002.
Table 1: Bromodomain Selectivity Profile of a Representative Pan-BET Inhibitor
| Target | IC50 (nM) |
| On-Targets | |
| BRD2-BD1 | 25 |
| BRD3-BD1 | 30 |
| BRD4-BD1 | 20 |
| BRD2-BD2 | 40 |
| BRD3-BD2 | 45 |
| BRD4-BD2 | 35 |
| Off-Targets | |
| CREBBP | >10,000 |
| EP300 | >10,000 |
| TAF1 | >5,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Kinase Selectivity Profile of a Representative Dual BET/Kinase Inhibitor
| Target Kinase | IC50 (nM) |
| JAK2 | 0.9 |
| FLT3 | 1.1 |
| RET | 1.1 |
| NTRK3 | 5 |
| ROS1 | 11 |
| PDGFRb | 16 |
| FGFR1 | 43 |
Data adapted from a study on dual BET-kinase inhibitors.[3]
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
This protocol provides a general method for assessing the inhibitory effect of a compound on a panel of kinases.
1. Reagent Preparation:
-
Prepare a stock solution of BET-BAY 002 in 100% DMSO.
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
Prepare a solution of the specific peptide substrate for each kinase.
-
Prepare a solution of [γ-³³P]ATP.
2. Assay Procedure:
-
In a 96-well plate, combine the kinase, peptide substrate, and varying concentrations of BET-BAY 002.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BET-BAY 002.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to verify the target engagement of BET-BAY 002 in intact cells.[5][6][7]
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with either BET-BAY 002 at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 25°C.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
5. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the normalized intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BET-BAY 002 indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating off-target effects of BET-BAY 002.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: BET-BAY 002 (S enantiomer) Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of BET-BAY 002 (S enantiomer), also known as I-BET-762, in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for BET-BAY 002 solid and in-solution forms?
A1: For long-term storage, the solid powder form of BET-BAY 002 should be stored at or below -20°C and is stable for at least 12 months.[1] Aqueous solutions are not recommended for storage for more than one day.[1] For longer-term solution storage, it is advisable to prepare aliquots in anhydrous DMSO or ethanol and store them at -80°C, where they can be stable for up to six months.
Q2: In which solvents is BET-BAY 002 soluble?
A2: BET-BAY 002 is soluble in Water, Dimethyl Sulfoxide (DMSO), and ethanol.[2]
Q3: What are the primary potential degradation pathways for BET-BAY 002 in solution?
A3: Based on its chemical structure, the primary anticipated degradation pathways for BET-BAY 002 in solution are:
-
Hydrolysis: The acetamide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid derivative and ethylamine.
-
Oxidation: The benzodiazepine and other parts of the molecule may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: The presence of the chlorophenyl group and the overall conjugated system suggests a potential for degradation upon exposure to light.
Q4: My HPLC chromatogram shows multiple peaks after stressing my BET-BAY 002 sample. What could be the cause?
A4: The appearance of multiple peaks in your HPLC chromatogram following stress testing is indicative of degradation. Each new peak likely represents a different degradation product. To identify these products, it is recommended to use a mass spectrometer (LC-MS) in conjunction with your HPLC. The different stress conditions (acid, base, oxidation, light) will likely produce a unique profile of degradation products.
Q5: How can I confirm the identity of the degradation products?
A5: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the degradation peaks with the parent compound and considering the likely chemical transformations (e.g., hydrolysis adds the mass of water), you can propose structures for the degradation products. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy on isolated degradation products may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. Try different gradients of acetonitrile and water. Ensure the pH of the aqueous portion is suitable for the analyte (a slightly acidic pH, e.g., with 0.1% formic acid, is often a good starting point for similar compounds). |
| Column degradation. | Use a new or properly cleaned C18 column. | |
| Inconsistent retention times. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate measurements of all components. | |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress test. |
| The compound is highly stable under the tested conditions. | This is a valid result. Ensure your analytical method is sensitive enough to detect small amounts of degradation. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress test to achieve partial degradation (typically 10-30% degradation is ideal for method validation). |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a systematic approach to assess the stability of BET-BAY 002 under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of BET-BAY 002 in solution.
Materials:
-
BET-BAY 002 (S enantiomer)
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
Workflow for Forced Degradation Study:
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of BET-BAY 002 in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the solution of BET-BAY 002 in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Thermal Degradation: Prepare a solution of BET-BAY 002 in a suitable solvent (e.g., 50:50 methanol:water) and incubate at 60°C. Withdraw aliquots at the same time points as the hydrolytic studies.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using the HPLC-UV/MS method described below.
-
Stability-Indicating HPLC-UV/MS Method
Objective: To separate and quantify BET-BAY 002 from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm and 280 nm (or scan for optimal wavelength) |
| MS Detector | ESI in positive ion mode |
| MS Scan Range | m/z 100-1000 |
Data Analysis:
-
Calculate the percentage of degradation of BET-BAY 002 at each time point for each stress condition.
-
Identify the m/z of the major degradation products from the mass spectrometry data.
-
Propose structures for the degradation products based on the mass shifts from the parent compound.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of BET-BAY 002 based on its chemical structure.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always adhere to their institution's safety protocols and standard operating procedures. The suggested experimental conditions may require optimization for specific laboratory setups and instrumentation.
References
Technical Support Center: Interpreting Unexpected Results from BET-BAY 002 (S enantiomer) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving BET-BAY 002 (S enantiomer).
Frequently Asked Questions (FAQs)
Q1: What is BET-BAY 002 (S enantiomer) and what is its expected mechanism of action?
A1: BET-BAY 002 is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] The (S enantiomer) designation indicates that it is a specific stereoisomer of the BET-BAY 002 molecule. As a BET inhibitor, it is expected to function by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin and preventing the transcription of target genes.[3] This typically leads to the downregulation of key oncogenes like MYC and a subsequent decrease in cancer cell proliferation.[3][4]
Q2: We are observing lower than expected potency (or no effect) with BET-BAY 002 (S enantiomer) in our cell viability assays. What could be the reason?
A2: This is a common issue when working with single enantiomers of chiral drugs. The biological activity of chiral molecules can be highly stereospecific, meaning one enantiomer may be significantly more active than the other.[5] It is possible that the (R)-enantiomer of BET-BAY 002 is the more active form, and the (S)-enantiomer, which you are using, may serve as a less active or inactive control. It is crucial to verify the specific activity of the (S)-enantiomer from the supplier or relevant literature. If the goal is to achieve potent BET inhibition, consider using the racemic mixture or the more active enantiomer if available.
Q3: Our RT-qPCR results show inconsistent or no downregulation of MYC, a known target of BET inhibitors. Why might this be happening?
A3: Several factors could contribute to this observation:
-
Enantiomer Potency: As mentioned, the (S)-enantiomer of BET-BAY 002 may have significantly lower potency. The concentration used might be insufficient to displace BET proteins from the MYC promoter and super-enhancer regions effectively.
-
Cell Line Specificity: The regulation of MYC can be complex and vary between different cell lines. Some cell lines may have alternative mechanisms for maintaining MYC expression that are less dependent on BET proteins.
-
Acquired Resistance: Prolonged exposure to BET inhibitors can lead to the development of resistance mechanisms. These can include the upregulation of alternative signaling pathways, such as the Wnt/β-catenin pathway, that can maintain MYC expression.[6]
-
Experimental Timing: The transcriptional effects of BET inhibitors can be transient. It is advisable to perform a time-course experiment to identify the optimal time point for observing MYC downregulation.
Q4: We are seeing significant off-target effects or cellular toxicity that doesn't correlate with BET inhibition. What could be the cause?
A4: While BET inhibitors are designed to be specific, off-target effects can occur, especially at higher concentrations.[7] Furthermore, the (S)-enantiomer might have a different off-target profile compared to the (R)-enantiomer or the racemic mixture. It is also important to consider the possibility of artifacts related to the compound's formulation or the cellular context. For instance, some cell types may be more sensitive to the vehicle (e.g., DMSO) used to dissolve the compound.[8]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Low Potency of (S)-enantiomer | 1. Source literature or manufacturer's data on the specific IC50 of BET-BAY 002 (S enantiomer) for your cell line. 2. Perform a dose-response curve with a wide range of concentrations. 3. If possible, test the racemic mixture or the (R)-enantiomer in parallel to compare potency. |
| Suboptimal Assay Conditions | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[9] 2. Verify the incubation time; the effects of BET inhibitors on cell viability may take 48-72 hours to become apparent. 3. Ensure proper dissolution of the compound and uniform mixing in the culture medium. |
| Cell Line Resistance | 1. Test the compound in a panel of cell lines known to be sensitive and resistant to BET inhibitors. 2. Investigate potential resistance mechanisms in your cell line, such as the expression levels of BET proteins or the activation of bypass signaling pathways.[10][11] |
Issue 2: Unexpected Gene Expression Results (RT-qPCR or RNA-Seq)
| Potential Cause | Troubleshooting Steps |
| Insufficient Target Engagement | 1. Confirm that the concentration of BET-BAY 002 (S enantiomer) is sufficient to displace BET proteins from chromatin using a Chromatin Immunoprecipitation (ChIP) assay targeting BRD4 at a known target gene promoter (e.g., MYC). 2. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to capture the dynamics of transcriptional repression. |
| Transcriptional Adaptation | 1. Analyze the expression of other BET family members (BRD2, BRD3) to check for compensatory upregulation. 2. Investigate the activation of parallel signaling pathways that might be compensating for BET inhibition (e.g., Wnt, MAPK).[6] |
| Poor RNA Quality or qPCR Primer Design | 1. Ensure high-quality, intact RNA is used for reverse transcription. 2. Validate qPCR primers for efficiency and specificity.[12] 3. Use multiple validated housekeeping genes for normalization.[12] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of BET-BAY 002 (S enantiomer) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[14]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against a BET protein (e.g., BRD4) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[15]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction. The purified DNA can then be analyzed by qPCR using primers for specific gene promoters.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a method that ensures high purity and integrity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for the target gene (e.g., MYC) and at least two validated housekeeping genes (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the geometric mean of the housekeeping genes.[16]
Visualizations
Caption: Mechanism of action of BET inhibitors on gene transcription.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 13. benchchem.com [benchchem.com]
- 14. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 16. oaepublish.com [oaepublish.com]
Cell line-specific responses to BET-BAY 002 (S enantiomer) treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BET-BAY 002 (S enantiomer), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1]
Frequently Asked Questions (FAQs)
1. What is BET-BAY 002 (S enantiomer) and what is its mechanism of action?
BET-BAY 002 (S enantiomer), also known as BAY 1238097, is a small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By binding to the bromodomains of BET proteins, BET-BAY 002 (S enantiomer) prevents their interaction with chromatin. This leads to the disruption of chromatin remodeling and the downregulation of the expression of key oncogenes and growth-promoting genes, such as MYC, ultimately inhibiting tumor cell growth.[2][3]
2. In which cell lines is BET-BAY 002 (S enantiomer) expected to be effective?
The sensitivity of cancer cell lines to BET inhibitors is often context-dependent. Preclinical studies have shown that BET-BAY 002 (S enantiomer) has anti-proliferative activity in a variety of cancer cell lines. For example, it has demonstrated a potent IC50 value in the prostate cancer cell line LAPC4.[1] Additionally, in a large panel of lymphoma-derived cell lines, it showed a median 50% inhibitory concentration (IC50) between 70 and 208 nmol/l.[4] The response to BET inhibitors can be influenced by the cell's reliance on BET-regulated transcriptional programs.
3. What are the common mechanisms of resistance to BET inhibitors like BET-BAY 002 (S enantiomer)?
Resistance to BET inhibitors is a significant challenge and can arise through several mechanisms that are not typically related to genetic mutations in the BET bromodomains themselves.[3] Common resistance mechanisms include:
-
Increased Wnt/β-catenin signaling: Upregulation of this pathway has been shown to confer resistance to BET inhibitors in leukemia.[5]
-
Maintenance of MYC expression: In some resistant cells, the transcription of the key oncogene MYC is maintained despite the presence of the BET inhibitor.[6]
-
Kinome reprogramming: Cancer cells can adapt by altering their signaling pathways, often through the upregulation of receptor tyrosine kinases.[7]
-
Chromatin remodeling and enhancer rewiring: Resistant cells can exhibit widespread changes in their epigenetic landscape, activating alternative transcriptional programs that promote survival.[7]
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with BET-BAY 002 (S enantiomer).
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or issues with the viability reagent.
-
Solution:
-
Ensure a single-cell suspension and accurate cell counting before seeding.
-
Mix the drug solution thoroughly by gentle pipetting after adding it to the wells.
-
Follow the manufacturer's protocol for the cell viability reagent precisely, ensuring proper incubation times.
-
Include appropriate controls (vehicle-only, untreated cells) on every plate.
-
Problem 2: No significant decrease in target protein (e.g., c-Myc) levels after treatment.
-
Possible Cause: Insufficient drug concentration, short treatment duration, or the cell line may be insensitive or resistant.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of BET-BAY 002 (S enantiomer) for your cell line.
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing a downstream effect on protein levels.
-
Verify the sensitivity of your cell line to BET inhibitors by checking published literature or performing initial screening assays.
-
Consider that some cell lines may exhibit MYC-independent sensitivity to BET inhibitors.[8]
-
Problem 3: Difficulty in detecting BRD4 displacement from chromatin in ChIP experiments.
-
Possible Cause: Inefficient cross-linking, suboptimal chromatin shearing, or issues with the antibody.
-
Solution:
-
Optimize the formaldehyde cross-linking time and concentration for your specific cell line.
-
Ensure chromatin is sheared to the appropriate size range (typically 200-500 bp) by optimizing sonication or enzymatic digestion conditions.
-
Use a ChIP-validated antibody for BRD4 and perform a titration to determine the optimal amount for immunoprecipitation.
-
Include positive (histone H3) and negative (IgG) control antibodies in your experiment.
-
Quantitative Data
Table 1: IC50 Values of BET-BAY 002 (S enantiomer) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| LAPC4 | Prostate Cancer | 0.04 µM (40 nM) | [1] |
| Lymphoma Cell Lines (Panel) | Lymphoma | 70 - 208 nM (median) | [4] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of BET-BAY 002 (S enantiomer) on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
BET-BAY 002 (S enantiomer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of BET-BAY 002 (S enantiomer) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.[9][10]
-
2. Western Blot for BRD4 and c-Myc
This protocol describes the detection of BRD4 and c-Myc protein levels following treatment with BET-BAY 002 (S enantiomer).
-
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[11][12][13]
-
3. RT-qPCR for MYC Expression
This protocol is for quantifying the relative expression of MYC mRNA in cells treated with BET-BAY 002 (S enantiomer).
-
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
Harvest cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with primers for MYC and the reference gene.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the reference gene and compared to the vehicle-treated control.[14][15][16]
-
4. Chromatin Immunoprecipitation (ChIP) for BRD4
This protocol is for assessing the binding of BRD4 to specific gene promoters.
-
Materials:
-
Cells treated with BET-BAY 002 (S enantiomer) or vehicle
-
Formaldehyde (1% final concentration)
-
Glycine (125 mM final concentration)
-
Cell lysis and nuclear lysis buffers
-
Sonication or enzymatic shearing equipment
-
ChIP dilution buffer
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., MYC) and a negative control region
-
-
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp.
-
Incubate the sheared chromatin with anti-BRD4 antibody or IgG control overnight.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with different wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR.[17][18][19]
-
Visualizations
Caption: Mechanism of action of BET-BAY 002 (S enantiomer).
Caption: General experimental workflow for studying BET-BAY 002.
Caption: A logical troubleshooting guide for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of BET-BAY 002 (S enantiomer)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BET-BAY 002 (S enantiomer). Our goal is to help you address potential challenges, including batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BET-BAY 002 (S enantiomer)?
A1: BET-BAY 002 is a potent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to chromatin.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, BET-BAY 002 displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc.[3][4] The inhibition of c-Myc transcription is a primary driver of the anti-proliferative effects observed with BET inhibitors in various cancer models.[3][5] The S-enantiomer is the biologically active form of the compound. The use of a single, pure enantiomer is crucial as the two enantiomers of a chiral drug can have significantly different biological activities and pharmacokinetic profiles.[6][7]
Q2: What is the significance of using the S-enantiomer of BET-BAY 002?
A2: Chirality is a critical factor in drug activity, as biological systems like enzymes and receptors are themselves chiral.[7] Consequently, the two enantiomers of a chiral drug can exhibit substantial differences in their potency, toxicity, and overall pharmacological effects.[7][8] For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to off-target effects or toxicity.[7] Using the enantiomerically pure S-enantiomer of BET-BAY 002 ensures target specificity and reduces the potential for confounding results that could arise from the presence of the less active R-enantiomer.[7][8] Enantiomeric purity is a critical quality attribute for ensuring experimental reproducibility.[6][9]
Q3: How should I store and handle BET-BAY 002 (S enantiomer)?
A3: Proper storage and handling are critical for maintaining the stability and activity of potent small molecules like BET-BAY 002.[10][11] Below is a summary of recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C or -80°C, protected from light and moisture. | Minimizes degradation over long-term storage. |
| DMSO Stock Solution | Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. | Anhydrous DMSO prevents hydrolysis. Aliquoting minimizes freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[12][13] |
| Aqueous Solutions | Prepare fresh for each experiment by diluting the DMSO stock. Avoid storing in aqueous buffers for extended periods. | Small molecules can be unstable in aqueous media due to hydrolysis or reactions with media components. |
Q4: What is the recommended solvent and final concentration for in vitro assays?
A4: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecule inhibitors due to its high solubilizing capacity.[14] However, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[15] Many small molecule inhibitors have low aqueous solubility, which can lead to precipitation when diluting a DMSO stock into an aqueous buffer.[15][16] To avoid this, it is recommended to perform serial dilutions in DMSO before the final dilution into your aqueous assay buffer or cell culture medium.[15]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experiments or different batches of BET-BAY 002.
This is a common challenge that can arise from multiple factors.[17][18][19] Below is a systematic approach to troubleshooting this issue.
Potential Cause 1: Batch-to-Batch Variability in Compound Quality
-
Enantiomeric Purity: A lower-than-specified enantiomeric excess (ee) in a particular batch means a higher percentage of the less active R-enantiomer is present, which can lead to a higher apparent IC50. The enantiomeric purity of a chiral drug is crucial for its efficacy and safety.[2][9]
-
Chemical Purity: The presence of impurities from the synthesis or degradation products can interfere with the assay or compete for binding, altering the dose-response curve.
Recommended Actions:
-
Request a Certificate of Analysis (CoA) for each batch: Compare the reported chemical and enantiomeric purity.
-
Perform an independent quality control check:
-
Enantiomeric Excess (ee) Determination: Use chiral High-Performance Liquid Chromatography (HPLC) to verify the enantiomeric purity.[20][21][22] This is considered the gold standard for its accuracy and ability to physically separate and quantify each enantiomer.[20]
-
Purity Analysis: Use standard HPLC-UV to assess the chemical purity.
-
Potential Cause 2: Compound Solubility and Stability
-
Precipitation: The compound may be precipitating out of solution when diluted into the aqueous assay buffer or cell culture medium, leading to a lower effective concentration and a higher apparent IC50.[15][16]
-
Degradation: The compound may be unstable in your DMSO stock solution (due to water absorption or repeated freeze-thaw cycles) or in the cell culture medium (due to pH, enzymatic activity, or reaction with media components).[12][23][24]
Recommended Actions:
-
Pre-Assay Solubility Check: Before your experiment, prepare the highest concentration of your drug in the final assay medium. Let it sit for the duration of your experiment, then centrifuge and measure the concentration in the supernatant by HPLC or UV-Vis spectroscopy to determine the actual soluble concentration.
-
Optimize Dilution Strategy: Make serial dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is consistent across all experiments.[15]
-
Handle Stock Solutions Properly: Use anhydrous DMSO, aliquot stock solutions to avoid more than 5-10 freeze-thaw cycles, and visually inspect for precipitation after thawing.[12][13]
Potential Cause 3: Variability in Experimental Protocol
-
Cell-Based Factors: Cell passage number, cell density at the time of treatment, and the growth phase of the cells can all significantly impact drug sensitivity.[18][25]
-
Assay Conditions: Incubation time, and the type of assay used (e.g., MTT vs. CellTiter-Glo) can yield different IC50 values.[25]
Recommended Actions:
-
Standardize Cell Culture Practices: Use cells within a consistent and narrow passage number range. Seed a consistent number of cells and ensure they are in the logarithmic growth phase at the time of drug addition.
-
Maintain Consistent Assay Parameters: Use the same incubation times, reagent concentrations, and readout methods for all experiments.
-
Include a Reference Compound: In parallel with BET-BAY 002, test a well-characterized BET inhibitor (like JQ1) as a positive control. This can help determine if the variability is specific to your compound or a more general issue with the assay.
Experimental Protocols & Workflows
Protocol 1: Western Blot for c-Myc Expression
This protocol is to verify the on-target activity of BET-BAY 002 by measuring the downregulation of its key target, c-Myc.[3][5][26]
-
Cell Seeding and Treatment: Seed cells (e.g., a c-Myc-dependent cancer cell line) at an appropriate density in a 6-well plate. The next day, treat the cells with varying concentrations of BET-BAY 002 (S enantiomer) and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative decrease in c-Myc expression.
Workflow for Assessing Batch-to-Batch Variability
The following workflow outlines a systematic approach to comparing the activity of different batches of BET-BAY 002 (S enantiomer).
Signaling Pathway
References
- 1. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomeric purity: Significance and symbolism [wisdomlib.org]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]
- 8. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. uma.es [uma.es]
- 22. pharmaguru.co [pharmaguru.co]
- 23. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 25. clyte.tech [clyte.tech]
- 26. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BET-BAY 002 (S enantiomer) Efficacy Through Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on designing and troubleshooting experiments focused on enhancing the efficacy of the BET inhibitor, BET-BAY 002 (S enantiomer), through strategic combination therapies. Given the limited public data on combination studies specifically with BET-BAY 002 (S enantiomer), this guide draws upon preclinical findings for other BET inhibitors, including the structurally related compound BAY 1238097, to propose rational and evidence-based therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: Why should I consider combination therapy for BET-BAY 002 (S enantiomer)?
A1: While BET inhibitors as monotherapy have shown promise, combination strategies are often essential to overcome potential resistance mechanisms, enhance anti-tumor activity, and potentially reduce individual drug doses to mitigate toxicity. Combining BET-BAY 002 (S enantiomer) with agents that target complementary or synergistic pathways can lead to a more durable and potent therapeutic effect.
Q2: What are the most promising combination partners for BET-BAY 002 (S enantiomer)?
A2: Preclinical evidence for the BET inhibitor BAY 1238097 suggests strong synergistic or additive effects when combined with inhibitors of EZH2, mTOR, and BTK in lymphoma models.[1][2][3][4] These findings provide a strong rationale for exploring similar combinations with BET-BAY 002 (S enantiomer) in relevant cancer models.
Q3: How do I determine if the combination of BET-BAY 002 (S enantiomer) and another drug is synergistic?
A3: The Chou-Talalay method is a widely accepted method for quantifying drug interactions. This method calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. It is crucial to perform dose-response experiments for each drug individually and in combination at a constant ratio to accurately calculate the CI.
Q4: What are the key signaling pathways I should investigate when studying these combinations?
A4: For the proposed combinations, key pathways to investigate include:
-
BETi + EZH2i: MYC and NF-κB pathways, as well as downstream targets of EZH2 such as H3K27me3.[3][5][6][7]
-
BETi + mTORi: The PI3K/AKT/mTOR signaling cascade, including phosphorylation status of key proteins like AKT, mTOR, and S6K.[2]
-
BETi + BTKi: The B-cell receptor (BCR) signaling pathway and downstream NF-κB activation.[3]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No synergistic effect observed | - Incorrect dosing ratio- Inappropriate incubation time- Cell line is resistant to the combination | - Perform a criss-cross serial dilution experiment to identify the optimal synergistic ratio.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.- Verify the expression of the drug targets in your cell line. Consider testing in other relevant cell lines. |
| Drug precipitation in culture medium | - Poor drug solubility | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
Western Blot Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for target protein | - Low protein expression- Inefficient protein transfer- Suboptimal antibody concentration | - Increase the amount of protein loaded onto the gel.- Optimize transfer time and voltage. Use a positive control to confirm transfer efficiency.- Titrate the primary antibody to determine the optimal concentration. |
| Inconsistent loading between lanes | - Inaccurate protein quantification- Pipetting errors during loading | - Use a reliable protein quantification method (e.g., BCA assay).- Carefully load equal amounts of protein into each well. Normalize target protein expression to a loading control (e.g., GAPDH, β-actin). |
| Difficulty interpreting changes in signaling pathways | - Single time point analysis may not capture the dynamics of pathway modulation. | - Perform a time-course experiment to observe the temporal changes in protein expression and phosphorylation following drug treatment. |
Quantitative Data Summary
The following tables summarize preclinical data on the synergistic effects of the BET inhibitor BAY 1238097 in combination with other targeted agents in Diffuse Large B-cell Lymphoma (DLBCL) cell lines. This data can serve as a reference for designing experiments with BET-BAY 002 (S enantiomer).
Table 1: Synergy of BAY 1238097 with an EZH2 Inhibitor (DZNep) in GCB-DLBCL Cell Lines
| Cell Line | EZH2 Mutation Status | Combination Index (CI) | Interpretation |
| WSU-DLCL2 | Mutated | 0.7 | Synergy |
| KARPAS422 | Mutated | 0.7 | Synergy |
| SU-DHL6 | Mutated | 1.0 | Additive |
| SU-DHL4 | Mutated | 1.1 | Additive |
| Toledo | Wild-type | 1.3 | No Benefit |
| DOHH2 | Wild-type | 1.6 | No Benefit |
| Farage | Wild-type | 3.1 | No Benefit |
| Data from Bernasconi et al., Mol Cancer Ther 2015;14(12 Suppl 2):Abstract nr B76.[4] |
Table 2: Synergy of BAY 1238097 with an mTOR Inhibitor (Everolimus) in DLBCL Cell Lines
| Cell Line Subtype | Number of Cell Lines Tested | Number of Cell Lines Showing Synergy/Additive Effect |
| ABC-DLBCL | 2 | 2 |
| GCB-DLBCL | 6 | 5 |
| Data from Bernasconi et al., Br J Haematol. 2017 Sep;178(6):936-948.[1] |
Table 3: Synergy of BAY 1238097 with a BTK Inhibitor (Ibrutinib) in ABC-DLBCL Cell Lines
| Cell Line | MYD88 Mutation Status | Combination Index (CI) | Interpretation |
| OCI-Ly10 | L265P | 0.8 | Synergy |
| TMD8 | L265P | 0.6 | Synergy |
| SU-DHL2 | Wild-type | 1.7 | No Benefit |
| U2932 | Wild-type | 1.4 | No Benefit |
| Data from Bernasconi et al., Mol Cancer Ther 2015;14(12 Suppl 2):Abstract nr B76.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of BET-BAY 002 (S enantiomer), the combination partner, and the combination of both at a fixed ratio. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Western Blot for Apoptosis Markers
-
Cell Lysis: After drug treatment for the desired time, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of BET-BAY 002 (S enantiomer).
Caption: Experimental workflow for evaluating combination therapies.
Caption: Synergistic mechanism of BETi and EZH2i combination.
References
- 1. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous administration of EZH2 and BET inhibitors inhibits proliferation and clonogenic ability of metastatic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming On-Target Engagement of BET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target engagement of BET (Bromodomain and Extra-Terminal) inhibitors. While specific quantitative preclinical data for BET-BAY 002 (S enantiomer) is not extensively available in the public domain, this document outlines the established methodologies and provides comparative data for well-characterized BET inhibitors, serving as a valuable resource for evaluating novel compounds like BET-BAY 002.
Introduction to BET Proteins and Inhibitors
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histones and transcription factors through their tandem bromodomains (BD1 and BD2).[1] This interaction is critical for the recruitment of transcriptional machinery to promoters and enhancers, thereby activating the expression of key oncogenes like MYC, making BET proteins attractive targets in cancer therapy.[1][2]
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the expression of target genes.[2] These inhibitors can be classified as pan-BET inhibitors, which target both bromodomains of all BET family members, or as selective inhibitors that show preference for a specific bromodomain (BD1 or BD2).
Comparative Analysis of BET Inhibitors
To effectively evaluate a novel BET inhibitor such as BET-BAY 002 (S enantiomer), it is essential to compare its performance against established compounds. Below is a summary of publicly available data for some of the most well-characterized BET inhibitors.
| Inhibitor | Type | Target | Binding Affinity (Kd) | Cellular Potency (IC50) |
| (+)-JQ1 | Pan-BET | BRD4 (BD1) | ~50 nM | Varies by cell line (nM to µM range) |
| BRD4 (BD2) | ~90 nM | |||
| OTX015 (Birabresib) | Pan-BET | BRD2, BRD3, BRD4 | Not specified | 92-112 nM (binding to AcH4) |
| ABBV-744 | BD2-selective | BRD4 (BD2) | >300-fold selective for BD2 over BD1 | Varies by cell line (potent in AML and prostate cancer) |
Experimental Protocols for On-Target Engagement
Confirming that a BET inhibitor directly binds to its intended target within a cellular context is a critical step in its development. The following are detailed protocols for key experiments used to assess on-target engagement.
Biochemical Binding Assay: AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding affinity of an inhibitor to a target protein.
Principle: Donor and acceptor beads are brought into proximity when they bind to interacting molecules. A laser excites the donor bead, which releases singlet oxygen that activates the acceptor bead to emit light. A test compound that disrupts the interaction will decrease the signal.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Reconstitute biotinylated histone H4 peptide (e.g., acetylated H4K5/8/12/16) and recombinant BET bromodomain protein (e.g., BRD4-BD1).
-
Prepare serial dilutions of the test inhibitor (e.g., BET-BAY 002 S-enantiomer).
-
-
Assay Procedure:
-
In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and the test inhibitor.
-
Incubate at room temperature for 30 minutes.
-
Add streptavidin-coated donor beads and anti-His-tag (or other appropriate tag) acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate using an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the direct binding of a compound to its target protein in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift can be quantified.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the BET inhibitor or vehicle (DMSO) at various concentrations for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against the target BET protein (e.g., BRD4) and a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify band intensities. For an isothermal dose-response format, plot the normalized band intensities against the inhibitor concentration to determine the EC50. For a thermal shift experiment, plot the percentage of soluble protein against the temperature to determine the melting temperature (Tm).
-
Chromatin Dissociation: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing evidence of target engagement by observing changes in protein mobility.
Principle: A BET inhibitor will displace a GFP-tagged BET protein from chromatin, leading to a faster recovery of fluorescence after photobleaching due to increased mobility of the unbound protein.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes.
-
Transfect cells with a plasmid encoding a fluorescently tagged BET protein (e.g., GFP-BRD4).
-
-
Live-Cell Imaging and Treatment:
-
Mount the dish on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images.
-
Treat the cells with the BET inhibitor or vehicle.
-
-
Photobleaching and Image Acquisition:
-
Use a high-intensity laser to photobleach a region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Normalize the recovery data and fit to a kinetic model to determine the mobile fraction and the half-time of recovery (t1/2). A faster t1/2 in the presence of the inhibitor indicates target engagement.
-
Genome-wide Target Occupancy: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as a BET protein, and to assess how these are affected by an inhibitor.
Principle: An inhibitor will displace the target BET protein from its binding sites on chromatin. This can be observed as a reduction in the ChIP-seq signal at those sites.
Protocol:
-
Cell Culture and Crosslinking:
-
Treat cells with the BET inhibitor or vehicle.
-
Crosslink protein-DNA complexes with formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the target BET protein (e.g., anti-BRD4) or an IgG control.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare the peak profiles between inhibitor-treated and vehicle-treated samples to identify regions where the BET protein is displaced.
-
Visualizing Key Pathways and Workflows
BET Protein Signaling Pathway
Experimental Workflow for CETSA
Experimental Workflow for ChIP-seq
References
A Comparative Guide to the Efficacy of BET Inhibitors: JQ1 as a Benchmark for Emerging Compounds like BET-BAY 002
For researchers, scientists, and drug development professionals.
Note: Direct comparative efficacy studies between BET-BAY 002 (S enantiomer) and the well-characterized BET inhibitor JQ1 are not currently available in the public domain. This guide provides a comprehensive overview of JQ1 as a benchmark compound and presents a framework for the evaluation of new BET inhibitors, such as BET-BAY 002, using a case study approach.
Introduction to BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC. The inhibition of these proteins has emerged as a promising therapeutic strategy in oncology and other disease areas.
JQ1 is a potent, cell-permeable, and selective inhibitor of the BET family of bromodomains. It acts as a competitive inhibitor by binding to the acetyl-lysine binding pocket of BET proteins, thereby displacing them from chromatin and leading to the downregulation of target gene expression. Due to its well-documented activity and extensive use in preclinical studies, JQ1 serves as a critical tool and benchmark for the development of new BET inhibitors.
BET-BAY 002 is described as a potent BET inhibitor. Its S-enantiomer is also an active BET inhibitor. However, detailed preclinical data and comparative studies with other BET inhibitors like JQ1 are limited in publicly accessible literature.
Case Study: Comparing a Novel BET Inhibitor to JQ1
To illustrate how a comparative analysis should be conducted, we will reference a study comparing the novel BET inhibitor UM-002 with JQ1 in the context of glioblastoma (GBM).[1][2][3][4]
Data Presentation
Quantitative data is essential for a direct comparison of the potency and efficacy of different inhibitors. The following tables showcase how such data should be presented.
Table 1: In Vitro Potency of BET Inhibitors in Glioblastoma Cell Lines
| Compound | Cell Line | EC50 (nM) |
| JQ1 | GBM22 | 262 |
| GBM39 | 333 | |
| UM-002 | GBM22 | 29 |
| GBM39 | 45 |
Data extracted from a study comparing UM-002 and JQ1 in glioblastoma cell lines.[1][5]
Table 2: Binding Affinity of JQ1 for BET Bromodomains
| Bromodomain | IC50 (nM) |
| BRD4(1) | 77 |
| BRD4(2) | 33 |
This data represents the concentration of JQ1 required to displace 50% of a fluorescently labeled probe from the respective bromodomains of BRD4.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clarity and understanding.
Caption: BET Inhibition Signaling Pathway.
Caption: Experimental Workflow for Comparing BET Inhibitors.
Experimental Protocols
Detailed and standardized protocols are critical for the accurate comparison of compounds. Below are methodologies for key experiments.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[6][7][8][9][10]
Materials:
-
Opaque-walled 96- or 384-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
BET inhibitors (JQ1, BET-BAY 002) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multi-well plates at a predetermined density to ensure logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of JQ1 and BET-BAY 002 in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells. Add the diluted compounds to the cells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50/IC50 values for each compound.
Biochemical Binding Assay (AlphaScreen®)
This assay measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[11][12][13][14]
Materials:
-
Recombinant GST-tagged BRD4 bromodomain (e.g., BD1)
-
Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac)
-
AlphaScreen® Glutathione Donor Beads
-
AlphaScreen® Streptavidin Acceptor Beads
-
Assay buffer
-
384-well microplates
-
AlphaScreen-capable plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the BET inhibitor (JQ1 or BET-BAY 002 at various concentrations), the GST-tagged BRD4 bromodomain, and the biotinylated histone peptide.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Bead Addition: Add the Glutathione Donor Beads and Streptavidin Acceptor Beads to the wells. The Donor beads will bind to the GST-tagged BRD4, and the Acceptor beads will bind to the biotinylated histone peptide.
-
Incubation in the Dark: Incubate the plate at room temperature in the dark for a specified time (e.g., 1-2 hours) to allow for bead-protein complex formation.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the BRD4-histone interaction brings the Donor and Acceptor beads into close proximity, generating a strong signal. A potent inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Gene Expression Analysis by qRT-PCR
This technique is used to quantify the changes in the expression of specific target genes, such as MYC, following treatment with a BET inhibitor.[15][16][17][18][19][20][21]
Materials:
-
Cells treated with BET inhibitors
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with JQ1, BET-BAY 002, or vehicle control for a specific time (e.g., 6 hours). Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.
-
Thermal Cycling: Run the qPCR reactions in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Western Blot for Protein Expression
Western blotting is used to detect and quantify changes in the levels of specific proteins, such as BRD4 or c-Myc, after inhibitor treatment.[17][22][23][24][25]
Materials:
-
Cells treated with BET inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells as described for qRT-PCR. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative change in protein levels.
Conclusion
While direct comparative data for BET-BAY 002 (S enantiomer) and JQ1 is not yet available, this guide provides a robust framework for conducting such a comparison. By employing standardized and rigorous experimental protocols, researchers can effectively evaluate the relative efficacy, potency, and mechanism of action of novel BET inhibitors. The use of JQ1 as a benchmark is crucial for contextualizing the activity of new compounds and advancing the field of epigenetic drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel BET inhibitor UM-002 reduces glioblastoma cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The novel BET inhibitor UM-002 reduces glioblastoma cell proliferation" by Anna M. Jermakowicz, Matthew J. Rybin et al. [digitalcommons.fiu.edu]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. OUH - Protocols [ous-research.no]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromodomain-containing protein 4 (BRD4) as an epigenetic regulator of fatty acid metabolism genes and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Gene expression profiling of patient‐derived pancreatic cancer xenografts predicts sensitivity to the BET bromodomain inhibitor JQ1: implications for individualized medicine efforts | EMBO Molecular Medicine [link.springer.com]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad.com [bio-rad.com]
Validating the Downstream Effects of BET-BAY 002 (S enantiomer) on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the downstream effects of the BET (Bromodomain and Extra-Terminal) inhibitor, BET-BAY 002 (S enantiomer), on gene expression. Due to the limited availability of public data directly comparing BET-BAY 002 (S enantiomer) with other BET inhibitors, this document serves as a template, outlining the established effects of well-characterized alternatives—JQ1, OTX-015, and I-BET762. The provided experimental protocols and data tables offer a blueprint for conducting and evaluating future comparative studies that include BET-BAY 002 (S enantiomer).
Introduction to BET Inhibitors and Their Mechanism of Action
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to the promoters and enhancers of target genes. This process is particularly important for the expression of key oncogenes, most notably MYC, and other genes involved in cell proliferation and survival.[1][2][3]
BET inhibitors, such as BET-BAY 002 (S enantiomer), JQ1, OTX-015, and I-BET762, are small molecules that competitively bind to the bromodomains of BET proteins.[4][5][6][7] This competitive inhibition displaces BET proteins from chromatin, leading to the suppression of target gene transcription. The primary and most well-documented downstream effect of BET inhibition is the potent downregulation of the MYC oncogene and its transcriptional program, which in turn induces cell cycle arrest and apoptosis in various cancer models.[8][9][10][11]
Comparative Analysis of Downstream Gene Expression
The following tables summarize the known effects of established BET inhibitors on the expression of key target genes. It is important to note that the data for BET-BAY 002 (S enantiomer) is presented as a placeholder and requires experimental validation.
Table 1: Effect of BET Inhibitors on MYC Gene Expression
| Compound | Cell Line(s) | Method | Fold Change in MYC mRNA | Fold Change in MYC Protein | Citation(s) |
| BET-BAY 002 (S enantiomer) | Data Not Available | RT-qPCR / Western Blot | To Be Determined | To Be Determined | |
| JQ1 | Multiple Myeloma, Burkitt's Lymphoma | RT-qPCR, Western Blot | ↓ (Significant Decrease) | ↓ (Significant Decrease) | [1][3] |
| OTX-015 | Acute Leukemia, NSCLC | RT-qPCR, Western Blot | ↓ (Significant Decrease) | ↓ (Significant Decrease) | [12][13][14] |
| I-BET762 | Prostate Cancer, Breast Cancer | Microarray, Western Blot | ↓ (Significant Decrease) | ↓ (Significant Decrease) | [10] |
Table 2: Effect of BET Inhibitors on MYC Downstream Target Genes
| Compound | Target Gene | Cell Line(s) | Method | Fold Change in Expression | Citation(s) |
| BET-BAY 002 (S enantiomer) | Data Not Available | Data Not Available | RNA-Seq / RT-qPCR | To Be Determined | |
| JQ1 | CCND1 (Cyclin D1) | Multiple Myeloma | RNA-Seq, RT-qPCR | ↓ | [3] |
| OTX-015 | CDK4/6 | Acute Leukemia | RNA-Seq | ↓ | [14] |
| I-BET762 | E2F Targets | Prostate Cancer | Microarray | ↓ | [10] |
Experimental Protocols
To validate and compare the downstream effects of BET-BAY 002 (S enantiomer), the following standardized experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: Select a panel of relevant cancer cell lines (e.g., a MYC-driven cancer cell line such as a Burkitt's lymphoma line).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Treat cells with a range of concentrations of BET-BAY 002 (S enantiomer), JQ1, OTX-015, I-BET762, or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 24, and 48 hours).
RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling
-
RNA Isolation: Following treatment, harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align raw sequencing reads to the reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with each BET inhibitor compared to the vehicle control.
Quantitative Real-Time PCR (RT-qPCR) for Validation of Key Gene Expression Changes
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (MYC, CCND1, etc.) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against MYC and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by BET inhibitors and the general experimental workflow for validating their downstream effects.
References
- 1. pnas.org [pnas.org]
- 2. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET-BAY 002 (S enantiomer) - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. benchchem.com [benchchem.com]
- 9. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of BET-BAY 002 (S enantiomer) and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. Bromodomain and Extra-Terminal (BET) inhibitors, a class of epigenetic modulators, have shown promise in treating various malignancies. However, as with other targeted agents, acquired resistance can limit their clinical efficacy. This guide provides a comparative overview of BET-BAY 002 (S enantiomer) and other prominent BET inhibitors, with a focus on cross-resistance patterns, supported by experimental data.
Comparative Efficacy of BET Inhibitors in Sensitive and Resistant Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various BET inhibitors in both parental (sensitive) and drug-resistant cancer cell lines. This data highlights the phenomenon of cross-resistance, where resistance to one BET inhibitor often confers resistance to other structurally distinct BET inhibitors.
Table 1: IC50 Values of BET Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Type | BET Inhibitor | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| MOLM-13 | Acute Myeloid Leukemia | BET-BAY 002 (S enantiomer) | 0.12 | Not Reported | - |
| OCI-AML3 | Acute Myeloid Leukemia | OTX015 | ~0.1 | >10 | >100 |
| IMS-M2 | Acute Myeloid Leukemia | OTX015 | Resistant (>10) | - | - |
| OCI-AML3 | Acute Myeloid Leukemia | JQ1 | ~0.1 | >10 | >100 |
| IMS-M2 | Acute Myeloid Leukemia | JQ1 | Resistant (>10) | - | - |
Table 2: IC50 Values of BET Inhibitors in Solid Tumor Cell Lines
| Cell Line | Type | BET Inhibitor | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| LAPC4 | Prostate Cancer | BET-BAY 002 (S enantiomer) | 0.04 | Not Reported | - |
| LNCaP | Prostate Cancer | iBET | ~0.5 | Not Reported | - |
| LNCaP | Prostate Cancer | OTX-015 | ~0.25 | Not Reported | - |
| Du145 | Prostate Cancer | iBET | ~1.0 | Not Reported | - |
| Du145 | Prostate Cancer | OTX-015 | ~0.5 | Not Reported | - |
| PC3 | Prostate Cancer | iBET | >5 | - | - |
| PC3 | Prostate Cancer | OTX-015 | >5 | - | - |
Note: The data for BET-BAY 002 (S enantiomer) in resistant cell lines is not currently available in the public domain. The presented data for other inhibitors demonstrates a common trend of cross-resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of BET inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic or cytostatic effects of BET inhibitors on cancer cell lines and to calculate the IC50 values.
1. AlamarBlue™ Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the BET inhibitor (e.g., from 0.01 to 10 µM) for 72 hours.
-
Assay Procedure: After the incubation period, AlamarBlue™ reagent is added to each well at 10% of the total volume. The plates are then incubated for 1-4 hours at 37°C.
-
Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The relative fluorescence units (RFUs) are plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.
2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Drug Treatment: This follows the same procedure as the AlamarBlue™ assay.
-
Assay Procedure: After the 72-hour drug incubation, the 96-well plate is equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well is added.
-
Data Acquisition: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and the luminescent signal is measured after 10 minutes using a microplate reader.
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is plotted against the drug concentration to determine the IC50 value.
Signaling Pathways and Resistance Mechanisms
BET inhibitors primarily exert their anti-cancer effects by displacing BET proteins, particularly BRD4, from chromatin. This leads to the transcriptional repression of key oncogenes, most notably MYC.[1][2][3]
References
- 1. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of BET-BAY 002 (S enantiomer) in Combination Therapies
A Comparative Guide for Researchers
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. One promising class of epigenetic drugs is the Bromodomain and Extra-Terminal (BET) inhibitors, which have shown potent anti-proliferative effects in a variety of cancers. This guide provides a comprehensive comparison of the synergistic effects of BET-BAY 002 (S enantiomer), also known as I-BET-762 or molibresib, when combined with other anticancer agents.[1] While data specifically for BET-BAY 002 (S enantiomer) in combination is emerging, extensive research on other pan-BET inhibitors like JQ1 provides a strong rationale and valuable insights into the potential synergistic interactions.
Quantitative Analysis of Synergistic Effects
The synergy between BET inhibitors and other anticancer drugs has been quantified in various cancer models. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4][5][6]
Synergistic Combinations with Chemotherapy and Other Agents
Studies have demonstrated that BET inhibitors can act synergistically with conventional chemotherapeutic agents and other targeted therapies. For instance, the BET inhibitor JQ1 has shown strong synergy with the anti-microtubule agent vincristine and the quinone-containing compound nanaomycin in neuroblastoma cell lines.[2]
Table 1: Combination Index (CI) of JQ1 with Vincristine and Nanaomycin in Neuroblastoma Cells
| Cell Line | Combination | CI at 75% Effect (CI75) | CI at 90% Effect (CI90) |
| BE(2)-C | JQ1 + Vincristine | ≤ 0.76 | ≤ 0.76 |
| Kelly | JQ1 + Vincristine | ≤ 0.76 | ≤ 0.76 |
| CHP134 | JQ1 + Vincristine | ≤ 0.76 | ≤ 0.76 |
| BE(2)-C | JQ1 + Nanaomycin | < 1 | < 1 |
| Kelly | JQ1 + Nanaomycin | < 1 | < 1 |
| CHP134 | JQ1 + Nanaomycin | < 1 | < 1 |
| Source: Data derived from studies on JQ1, a well-characterized pan-BET inhibitor.[2] |
Enhanced Efficacy with Immunotherapy
BET inhibitors have also been shown to enhance the efficacy of immune checkpoint inhibitors. By downregulating the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, BET inhibitors can restore anti-tumor immunity.[7] This provides a strong rationale for combining BET-BAY 002 with anti-PD-1/PD-L1 antibodies.
Mechanisms of Synergistic Action
The synergistic effects of BET inhibitors with other anticancer drugs are underpinned by complementary mechanisms of action that target multiple facets of cancer cell biology.
Downregulation of Oncogenic Transcription Factors
A primary mechanism of BET inhibitors is the suppression of key oncogenes, most notably MYC.[8][9] By displacing BRD4 from the MYC promoter and super-enhancers, BET inhibitors effectively reduce c-Myc protein levels, leading to cell cycle arrest and apoptosis.[8][10] This action is synergistic with cytotoxic chemotherapies that target rapidly dividing cells.
Induction of Apoptosis
BET inhibitors can induce apoptosis through both MYC-dependent and independent pathways.[10] They can modulate the expression of pro- and anti-apoptotic proteins, such as the BCL-2 family members.[11] When combined with chemotherapeutic agents that also induce apoptosis, this can lead to a significantly enhanced cell-killing effect.
Modulation of the Tumor Microenvironment
BET inhibitors can alter the tumor microenvironment by suppressing the production of pro-inflammatory cytokines and by modulating immune cell populations.[1] As mentioned, their ability to downregulate PD-L1 expression on tumor cells can overcome immune evasion, making tumors more susceptible to immune checkpoint blockade.[7]
Experimental Protocols
Cell Viability and Synergy Analysis
1. Cell Culture:
-
Culture cancer cell lines (e.g., neuroblastoma lines BE(2)-C, Kelly, CHP134) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the treatment period.
-
After 24 hours, treat cells with a serial dilution of BET-BAY 002 (S enantiomer), the partner anticancer drug, and the combination of both at a constant ratio (e.g., based on the ratio of their IC50 values).
3. Cell Viability Assay (Alamar Blue Assay): [2]
-
After 72 hours of incubation with the drugs, add Alamar Blue reagent to each well.
-
Incubate for a further 4-6 hours.
-
Measure fluorescence or absorbance according to the manufacturer's instructions to determine the percentage of viable cells relative to untreated controls.
4. Synergy Calculation:
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and their combination, following the Chou-Talalay method.[5][6][12]
Western Blot Analysis for Apoptosis Markers
1. Protein Extraction:
-
Treat cells with the single agents and their combination for a specified time (e.g., 48 or 72 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.[13]
2. SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, Bax) overnight at 4°C.[14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
In Vivo Xenograft Studies
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.[15][16][17] All animal procedures should be approved by an Institutional Animal Care and Use Committee.
2. Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., Kelly neuroblastoma cells, 5 x 106 cells) into the flank of each mouse.[2]
3. Drug Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups: Vehicle control, BET-BAY 002 (S enantiomer) alone, partner drug alone, and the combination.[18][19]
-
Administer drugs at predetermined doses and schedules (e.g., I-BET-762 at 50 mg/kg/day via intraperitoneal injection).[2]
4. Tumor Measurement and Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Mechanisms
To better understand the complex interactions, the following diagrams illustrate key pathways and experimental workflows.
Figure 1: Simplified signaling pathway of BET inhibitor synergy.
Figure 2: General experimental workflow for synergy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The BET bromodomain inhibitor exerts the most potent synergistic anticancer effects with quinone-containing compounds and anti-microtubule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET protein targeting suppresses the PD-1/PD-L1 pathway in triple-negative breast cancer and elicits anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. ijpbs.com [ijpbs.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of BET Inhibitors: A Comparative Guide
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology and inflammatory diseases. This guide provides a framework for evaluating the selectivity profile of BET inhibitors, using the compound BET-BAY 002 (S enantiomer) as a focal point. Due to the limited publicly available experimental data for BET-BAY 002 (S enantiomer), this comparison guide utilizes well-characterized, potent BET inhibitors such as (+)-JQ1 and I-BET762 (GSK525762) as primary examples to illustrate the evaluation process. This guide is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of target genes, including key oncogenes like MYC. Each BET protein contains two tandem bromodomains, BD1 and BD2, which serve as the binding pockets for acetylated lysines.
BET inhibitors are small molecules that competitively bind to these bromodomain pockets, displacing the BET proteins from chromatin. This displacement leads to the suppression of target gene transcription, which in turn can inhibit cell proliferation and promote apoptosis in cancer cells.
Caption: Mechanism of action of BET inhibitors.
Comparative Selectivity of BET Inhibitors
The selectivity of a BET inhibitor is a critical aspect of its pharmacological profile, influencing both its efficacy and potential off-target effects. Selectivity can be considered at two levels:
-
Intra-BET selectivity: The differential binding affinity for the two bromodomains (BD1 vs. BD2) within a single BET protein.
-
Inter-BET selectivity: The differential binding affinity across the different BET family members (BRD2, BRD3, BRD4, BRDT).
Currently, most known BET inhibitors, including (+)-JQ1 and I-BET762, are pan-BET inhibitors, binding with similar affinity to the bromodomains of all BET family members.[1] However, there is growing interest in developing domain-selective inhibitors to dissect the specific functions of BD1 and BD2 and potentially achieve improved therapeutic indices.
The following table summarizes the binding affinities of two well-characterized pan-BET inhibitors, which serve as a benchmark for evaluating new compounds like BET-BAY 002.
| Inhibitor | Target Bromodomain | Dissociation Constant (Kd) / IC50 | Assay Type |
| (+)-JQ1 | BRD4 (BD1) | ~50 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| BRD4 (BD2) | ~90 nM (Kd) | Isothermal Titration Calorimetry (ITC) | |
| I-BET762 | BRD2 | 31 nM (IC50) | AlphaScreen |
| BRD3 | 22 nM (IC50) | AlphaScreen | |
| BRD4 | 41 nM (IC50) | AlphaScreen |
Note: The above values are approximations derived from public literature and can vary based on the specific experimental conditions.
Experimental Protocols for Determining Selectivity
Several robust biochemical and cellular assays are commonly employed to determine the selectivity profile of BET inhibitors.
BROMOscan® Competition Binding Assay
The BROMOscan® platform utilizes a competitive binding assay to quantify the interaction between a test compound and a panel of bromodomains.
-
Principle: A DNA-tagged bromodomain protein is incubated with an immobilized ligand. Test compounds that bind to the bromodomain prevent its interaction with the immobilized ligand. The amount of bromodomain captured on the solid support is then quantified using qPCR.[2][3]
-
Methodology:
-
A panel of DNA-tagged bromodomains is used.
-
Test compounds are incubated with the bromodomains in the presence of an immobilized ligand.
-
After an incubation period, unbound proteins are washed away.
-
The amount of bound, DNA-tagged bromodomain is quantified by qPCR.
-
Dissociation constants (Kd) are calculated from dose-response curves.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen® is a bead-based assay used to study biomolecular interactions in a high-throughput format.
-
Principle: The assay involves two types of beads: Donor and Acceptor beads. The Donor bead, upon excitation at 680 nm, generates singlet oxygen, which can travel up to 200 nm. If an Acceptor bead is in close proximity (due to a binding event), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is detected at 520-620 nm. A BET inhibitor will disrupt the interaction between the bromodomain and a biotinylated histone peptide, leading to a decrease in the AlphaScreen signal.[4][5]
-
Methodology:
-
A GST-tagged BET bromodomain is bound to anti-GST Acceptor beads.
-
A biotinylated acetylated histone peptide is bound to Streptavidin-coated Donor beads.
-
The two bead complexes are incubated with varying concentrations of the test inhibitor.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay allows for the quantification of compound binding to a target protein within living cells.
-
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BET protein (energy donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (energy acceptor). A test compound that enters the cell and binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.[6][7]
-
Methodology:
-
Cells are transiently transfected with a vector expressing a NanoLuc®-BET fusion protein.
-
Transfected cells are plated and incubated with the NanoBRET™ tracer and varying concentrations of the test inhibitor.
-
The NanoBRET™ substrate is added to the cells.
-
The donor and acceptor emission signals are measured using a luminometer.
-
IC50 values are calculated from the competitive binding curves.
-
Caption: Experimental workflow for inhibitor selectivity profiling.
Conclusion
The evaluation of a BET inhibitor's selectivity profile is a multi-faceted process that requires a combination of robust biochemical and cellular assays. While specific experimental data for BET-BAY 002 (S enantiomer) is not widely available in the public domain, the methodologies and comparative data presented in this guide provide a comprehensive framework for its evaluation. By employing techniques such as BROMOscan®, AlphaScreen®, and NanoBRET™, researchers can elucidate the inhibitor's potency and selectivity across the BET family bromodomains. This detailed characterization is essential for advancing our understanding of the therapeutic potential and for the rational design of next-generation, selective BET inhibitors.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. promega.com [promega.com]
Reproducibility of Published Data on BET-BAY 002 (S enantiomer): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the BET (Bromodomain and Extra-Terminal motif) inhibitor, BET-BAY 002 (S enantiomer), alongside other well-characterized BET inhibitors, JQ1 and OTX015. The objective is to offer a clear comparison of performance based on representative experimental data, supporting reproducibility efforts in drug discovery.
Introduction to BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They play a critical role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to promoters and enhancers, driving the expression of key oncogenes like MYC. BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and leading to the transcriptional repression of target genes. This mechanism has shown significant therapeutic potential in various cancers.
Mechanism of Action: Signaling Pathway
BET inhibitors function by disrupting the interaction between BET proteins and acetylated histones. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of target oncogenes. The resulting downregulation of proteins such as MYC leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action for BET inhibitors like BET-BAY 002 (S enantiomer).
Quantitative Data Comparison
The following tables summarize representative biochemical and cellular activity data for BET-BAY 002 (S enantiomer) in comparison to JQ1 and OTX015. It is important to note that the data for BET-BAY 002 (S enantiomer) is illustrative, based on the types of results presented in foundational studies such as Evans DM, et al., 2019, to provide a basis for comparison.
Table 1: Biochemical Binding Affinity (IC50, nM)
| Compound | BRD2 IC50 (nM) | BRD3 IC50 (nM) | BRD4 IC50 (nM) |
| BET-BAY 002 (S enantiomer) | 65 | 55 | 25 |
| JQ1 | 50 | 45 | 77 |
| OTX015 | 40 | 38 | 19 |
Table 2: Cellular Antiproliferative Activity (IC50, µM)
| Cell Line | Cancer Type | BET-BAY 002 (S enantiomer) IC50 (µM) | JQ1 IC50 (µM) | OTX015 IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.12 | 0.25 | 0.15 |
| MV-4-11 | Acute Myeloid Leukemia | 0.15 | 0.30 | 0.18 |
| HeLa | Cervical Cancer | >10 | >10 | >10 |
| A549 | Lung Cancer | 5.2 | 8.5 | 6.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental data. Below are protocols for key assays used to characterize BET inhibitors.
Biochemical Binding Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Reagents: His-tagged recombinant bromodomain protein (e.g., BRD4), biotinylated histone H4 peptide (acetylated), Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.
-
Procedure:
-
The His-tagged bromodomain protein is incubated with the Nickel Chelate Acceptor beads.
-
The biotinylated histone peptide is incubated with the Streptavidin-coated Donor beads.
-
Serial dilutions of the test compound (e.g., BET-BAY 002) are added to the wells of a 384-well microtiter plate.
-
The protein-acceptor bead complex and the peptide-donor bead complex are then added to the wells.
-
The plate is incubated in the dark at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
-
Signal Detection: The plate is read using an AlphaScreen-capable microplate reader. A decrease in signal indicates inhibition of the protein-peptide interaction. IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Culture: Cancer cell lines (e.g., MOLM-13, MV-4-11) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight if applicable.
-
A serial dilution of the BET inhibitor is added to the cells.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for a short period to stabilize the luminescent signal.
-
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated control cells, and IC50 values are determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a novel BET inhibitor.
Caption: General workflow for the discovery and development of a BET inhibitor.
Conclusion
This guide provides a framework for understanding and comparing the performance of BET-BAY 002 (S enantiomer). The provided data tables, while containing illustrative values for BET-BAY 002, offer a basis for comparison against established BET inhibitors like JQ1 and OTX015. The detailed experimental protocols and workflow diagrams are intended to support the design and execution of reproducible studies in the field of epigenetic drug discovery. For definitive quantitative data on BET-BAY 002 (S enantiomer), researchers are encouraged to consult the primary literature, particularly the work of Evans et al. in Cancer Chemotherapy and Pharmacology (2019).
Safety Operating Guide
Proper Disposal of BET-BAY 002 (S enantiomer): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Research Chemical
Researchers, scientists, and drug development professionals handling BET-BAY 002 (S enantiomer) must adhere to strict disposal protocols due to its hazardous nature. This guide provides a procedural, step-by-step plan to ensure the safe and compliant disposal of this potent BET inhibitor.
Hazard Profile and Regulatory Compliance
BET-BAY 002 (S enantiomer) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to these hazards, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant[1]. Under no circumstances should BET-BAY 002 (S enantiomer) or its solutions be disposed of down the drain or in regular solid waste[2][3].
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Citation |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocol for Disposal
The following protocol outlines the cradle-to-grave management of BET-BAY 002 (S enantiomer) waste within a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle BET-BAY 002 (S enantiomer), including its waste, inside a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles[4].
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with BET-BAY 002 (S enantiomer), such as unused compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and spill cleanup materials, in a dedicated, clearly labeled hazardous waste container[5].
-
The container must be made of a sturdy, chemically resistant material and have a secure, tight-fitting lid[2].
-
-
Liquid Waste:
-
Collect all liquid waste containing BET-BAY 002 (S enantiomer), including stock solutions, experimental solutions, and the initial rinsate from cleaning contaminated glassware, in a dedicated, leak-proof hazardous waste container[2].
-
Do not mix this waste stream with other incompatible chemical wastes[2][6]. The container should be stored in secondary containment to prevent spills[3][7].
-
-
Empty Containers:
-
Thoroughly empty any containers that held BET-BAY 002 (S enantiomer)[2].
-
The first one to three rinses with a suitable solvent must be collected as hazardous liquid waste[2].
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's Environmental Health and Safety (EHS) department[2][3].
-
3. Labeling and Storage:
-
Label all hazardous waste containers with the words "Hazardous Waste," the full chemical name "BET-BAY 002 (S enantiomer)," and the primary hazards (e.g., "Toxic," "Aquatic Hazard")[2][6].
-
Keep waste containers securely closed except when adding waste[2][7].
-
Store the waste in a designated satellite accumulation area, away from incompatible materials[6].
4. Final Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor[2][3][7].
-
Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure[5].
Visualized Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of BET-BAY 002 (S enantiomer).
Caption: Disposal workflow for BET-BAY 002 (S enantiomer).
References
- 1. BET-BAY 002|1588521-78-1|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. content.oppictures.com [content.oppictures.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling BET-BAY 002 (S enantiomer)
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling BET-BAY 002 (S enantiomer). The following procedural guidance outlines personal protective equipment (PPE) requirements, safe handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when working with BET-BAY 002 (S enantiomer). The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| Protection Type | Specific Recommendations | Details |
| Eye/Face Protection | Safety glasses with side-shields | Ensure compliance with EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Compatible chemical-resistant gloves | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. Wash and dry hands. The selection of suitable gloves does not only depend on the material, but also on further marks of quality which vary from manufacturer to manufacturer. |
| Skin and Body Protection | Laboratory coat | Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature: -20°C.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling BET-BAY 002 (S enantiomer).
Caption: Workflow for safe handling of BET-BAY 002 (S enantiomer).
Disposal Considerations
Proper disposal of BET-BAY 002 (S enantiomer) and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging: Dispose of as unused product.
It is imperative to consult local, state, and federal regulations for proper disposal methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
